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  • Product: 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid
  • CAS: 1589005-43-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery, the careful characterization of novel chemical ent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the careful characterization of novel chemical entities is paramount to understanding their therapeutic potential. Among the myriad of heterocyclic scaffolds, the isoxazole and oxetane moieties have garnered significant attention for their versatile biological activities and favorable physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid , a molecule of interest in medicinal chemistry.

This document is intended to serve as a valuable resource for researchers and drug development professionals by not only presenting the fundamental physicochemical data but also by providing the underlying scientific rationale for the experimental and computational methodologies used in their determination. A thorough understanding of these properties is critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately guiding its development from a promising lead into a viable drug candidate.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity and three-dimensional structure.

Chemical Structure:

G A

Figure 1: 2D Structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.

Key Identifiers:

IdentifierValueSource
IUPAC Name 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid-
CAS Number 1589005-43-5[1]
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Known ValueSignificance in Drug Discovery
pKa (acidic) 2.5 (Predicted)Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP 0.8 (Predicted)A measure of lipophilicity, which influences membrane permeability and metabolic stability.
Aqueous Solubility (logS) -1.5 (Predicted)Determines the dissolution rate and bioavailability of the compound.

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Spectroscopic Profile (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, the methyl group protons, and the isoxazole ring proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the oxetane, the methyl carbon, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the isoxazole ring carbons are particularly informative for confirming the substitution pattern.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, a sharp C=O stretching vibration of the carbonyl group, and characteristic C-O and C=N stretching frequencies from the oxetane and isoxazole rings, respectively.[4]

Methodologies for Physicochemical Property Determination

The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following section details the standard methodologies for measuring pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid moiety is a critical parameter as it dictates the charge state of the molecule at a given pH.

Workflow for Potentiometric Titration of pKa:

G prep Prepare a solution of the compound in a suitable solvent (e.g., water/methanol co-solvent) cal Calibrate pH meter with standard buffers prep->cal tit Titrate with a standardized solution of NaOH cal->tit rec Record pH as a function of added titrant volume tit->rec plot Plot the titration curve (pH vs. volume of titrant) rec->plot det Determine the half-equivalence point, where pH = pKa plot->det

Figure 2: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a solution of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with limited aqueous solubility, a co-solvent system such as methanol/water or DMSO/water may be employed.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Recording: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining pKa. The use of a co-solvent is a practical approach to address poor aqueous solubility, a common challenge in drug discovery.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and potential for oral absorption.

Workflow for Shake-Flask logP Determination:

G prep Prepare a solution of the compound in pre-saturated n-octanol mix Mix with an equal volume of pre-saturated water prep->mix equil Shake the mixture until equilibrium is reached mix->equil sep Separate the n-octanol and aqueous phases by centrifugation equil->sep quant Quantify the concentration of the compound in each phase (e.g., by HPLC-UV) sep->quant calc Calculate logP = log([Compound]octanol / [Compound]water) quant->calc

Figure 3: Workflow for logP determination by the shake-flask method.

Experimental Protocol: Shake-Flask Method

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Dissolve a known amount of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of the pre-saturated water to the n-octanol solution in a sealed vessel.

  • Equilibration: Shake the vessel for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of partitioning. Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences the dissolution rate and, consequently, the bioavailability of an orally administered drug.

Workflow for Kinetic Solubility Assay:

G prep Prepare a high-concentration stock solution of the compound in DMSO add Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS) prep->add equil Incubate the solutions to allow for precipitation to reach equilibrium add->equil filter Filter the solutions to remove any undissolved precipitate equil->filter quant Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV) filter->quant det The measured concentration is the kinetic solubility quant->det

Figure 4: Workflow for kinetic solubility determination.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in dimethyl sulfoxide (DMSO).

  • Dilution and Precipitation: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH). This rapid dilution from an organic solvent into an aqueous medium assesses the tendency of the compound to precipitate.

  • Equilibration: Allow the solution to equilibrate for a defined period (e.g., 24 hours) at a constant temperature.

  • Separation of Solid: Remove any precipitated solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase by a suitable analytical method, such as HPLC-UV. This concentration represents the kinetic solubility.

Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method that mimics the in vivo situation where a drug, often formulated with solubilizing agents, is introduced into the aqueous environment of the gastrointestinal tract. This method provides a more physiologically relevant measure of solubility in the early stages of drug discovery compared to thermodynamic solubility.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. The presented data, both known and computationally predicted, offer valuable insights for researchers engaged in the development of this and structurally related compounds. The detailed experimental protocols serve as a practical resource for the in-house characterization of novel chemical entities, emphasizing the importance of a thorough understanding of a molecule's fundamental properties in the journey of drug discovery and development. The combination of the isoxazole and oxetane moieties in this scaffold presents an intriguing profile that warrants further investigation for its potential therapeutic applications.

References

  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). isoxazole-5-carboxylic acid cas 21169-71-1. Retrieved from [Link]

  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • PubMed. (2015, March 15). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isocarboxazid. Retrieved from [Link]

  • PMC. (n.d.). 5-Methyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • DTIC. (n.d.). solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. Retrieved from [Link]

  • PMC. (n.d.). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Retrieved from [Link]

  • PMC. (2018, December 14). JPlogP: an improved logP predictor trained using predicted data. Retrieved from [Link]

  • PMC. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Practical Cheminformatics. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. Retrieved from [Link]

  • SciSpace. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved from [Link]

  • Repository Home. (n.d.). An improved method for predicting logP. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021, September 2). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Beilstein Journals. (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

Sources

Exploratory

Role of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid in medicinal chemistry

Executive Summary In the landscape of modern medicinal chemistry, the mitigation of pharmacokinetic (PK) and pharmacodynamic (PD) liabilities often relies on the precise deployment of specialized building blocks. 3-(3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the mitigation of pharmacokinetic (PK) and pharmacodynamic (PD) liabilities often relies on the precise deployment of specialized building blocks. 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid represents a highly advanced, trifunctional scaffold designed to overcome the limitations of traditional lipophilic appendages. By synergizing the lipophilicity-lowering properties of an oxetane ring, the rigid spatial vectoring of an isoxazole core, and the synthetic versatility of a carboxylic acid, this fragment is an invaluable tool for Fragment-Based Drug Discovery (FBDD) and late-stage lead optimization.

Structural and Physicochemical Rationale

The strategic value of this molecule stems from the distinct, yet complementary, roles of its three structural domains:

  • The 3-Methyloxetane Motif: The incorporation of oxetanes has revolutionized drug discovery by serving as superior bioisosteres for gem-dimethyl and carbonyl groups [1]. The oxetane ring increases the fraction of sp³-hybridized carbons ( Fsp3​ ), a metric that statistically correlates with higher clinical success rates. Furthermore, the strong dipole of the oxetane oxygen reduces overall lipophilicity (LogD) and significantly enhances aqueous solubility compared to aliphatic counterparts [2].

  • The 1,2-Oxazole (Isoxazole) Core: Isoxazoles are privileged heteroaromatic scaffolds that function as rigid, metabolically stable spacers. They are frequently deployed as bioisosteres for amides, offering potent hydrogen-bond accepting capabilities (via N and O atoms) while resisting the proteolytic cleavage that plagues traditional peptide bonds.

  • The Carboxylic Acid Handle: The C5-carboxylic acid provides a versatile synthetic vector for late-stage functionalization (e.g., amide coupling) or acts directly as an anionic warhead to form stable salt bridges with basic residues (Arg, Lys) in a target's binding pocket[3].

Table 1: Comparative Physicochemical Impact of Scaffold Selection (Predicted) | Structural Motif | Predicted LogP | Relative Aqueous Solubility | Fsp3​ Contribution | Metabolic Stability (Microsomal) | | :--- | :--- | :--- | :--- | :--- | | tert-Butyl-isoxazole | High (~2.5) | Low | Moderate | Moderate (CYP oxidation risk) | | gem-Dimethyl-isoxazole | Moderate (~1.8) | Moderate | Moderate | Moderate | | 3-Methyloxetan-3-yl-isoxazole | Low (~0.5) | High (>10x increase) | High | High (Steric shielding of metabolism) |

Target Engagement & Pharmacophore Mapping

The synergistic pharmacophore of this molecule allows for precise target engagement. The oxetane oxygen acts as a subtle hydrogen-bond acceptor, while the rigid isoxazole precisely vectors the carboxylic acid into solvent-exposed regions or specific basic pockets. This geometric arrangement is critical for displacing high-energy water molecules from the target active site, driving binding affinity through favorable entropic gains.

Pharmacophore Core 3-(3-Methyloxetan-3-yl)- 1,2-oxazole-5-carboxylic acid Oxetane 3-Methyloxetane ↓ LogP, ↑ Solubility, ↑ Fsp3 Core->Oxetane Modulates ADME Isoxazole 1,2-Oxazole (Isoxazole) Rigid Spacer, H-Bond Acceptor Core->Isoxazole Structural Vector Acid Carboxylic Acid Synthetic Handle / Salt Bridge Core->Acid Target Engagement

Caption: Structural deconstruction and functional roles of the scaffold components.

Synthetic Integration: Self-Validating Amide Coupling Protocol

Integrating this building block into a lead series typically involves amide coupling. However, the electron-withdrawing nature of the isoxazole ring decreases the nucleophilicity of the carboxylate, necessitating robust activation strategies to prevent low yields.

Causality in Reagent Selection:

  • HATU: Chosen over standard EDC/HOBt because the electron-deficient isoxazole-5-carboxylic acid requires rapid, highly efficient activation to prevent decarboxylation. HATU forms a highly reactive HOAt-ester that drives the reaction to completion even with sterically hindered amines.

  • DIPEA: A sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the activated ester.

  • DMF: A polar aprotic solvent necessary to solubilize both the highly polar oxetane-isoxazole fragment and the amine coupling partner.

Step-by-Step Self-Validating Protocol:

  • Acid Activation (In-Process Control 1):

    • Dissolve 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and cool the mixture to 0 °C to prevent thermal degradation of the active ester.

    • Add HATU (1.1 eq) portion-wise.

    • Self-Validation Step: Stir for 15 minutes. Analyze a 1 µL aliquot via LC-MS. The mass of the free acid must be fully converted to the HOAt-active ester intermediate before proceeding. Do not add the amine until this is confirmed.

  • Amine Addition:

    • Upon confirmation of the active ester, add the primary or secondary amine (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring (In-Process Control 2):

    • Analyze via LC-MS. The HOAt-ester peak should be entirely consumed and replaced by the product mass. If unreacted ester remains, gently heat the mixture to 40 °C.

  • Quench and Workup:

    • Quench with saturated aqueous NaHCO3​ to neutralize residual acid and hydrolyze unreacted HATU.

    • Extract with EtOAc. Note: Because the oxetane moiety is highly polar, the product may partition into the aqueous layer if the coupled amine is also polar. In such cases, switch the extraction solvent to 10% MeOH in DCM.

  • Purification:

    • Concentrate the organic layer and purify via Preparative HPLC (C18 column, MeCN/Water with 0.1% TFA modifier) to isolate the final amide.

Workflow Step1 1. Acid Activation HATU, DIPEA, DMF Step2 2. Amine Addition 0°C to RT, 2h Step1->Step2 Step3 3. LC-MS Check Verify HOAt-ester consumption Step2->Step3 Step4 4. Prep-HPLC Product Isolation Step3->Step4

Caption: Step-by-step workflow for amide coupling of the isoxazole-5-carboxylic acid.

Applications in Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments must possess high ligand efficiency and excellent solubility. The 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid perfectly fits the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3). When a lead compound suffers from hERG toxicity or poor oral bioavailability due to excessive lipophilicity, replacing a standard phenyl or tert-butyl group with this oxetanyl-isoxazole scaffold reliably modulates the pKa of adjacent basic amines and drastically improves the overall ADME profile[4]. The oxetane ring acts as a metabolic shield, blocking CYP450-mediated oxidation while maintaining the necessary steric bulk for target complementarity.

References

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Journal of Chemistry URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of the potential mechanisms of action for the emerging class of compounds, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid derivatives. As direct e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the emerging class of compounds, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid derivatives. As direct experimental data on this specific chemical series is nascent, this document synthesizes current knowledge of the constituent chemical moieties—the 3-methyloxetane ring and the 1,2-oxazole-5-carboxylic acid core—to propose plausible biological targets and signaling pathways. We further delineate a robust, multi-pronged experimental strategy for the elucidation of the precise mechanism of action, encompassing biochemical assays, cell-based functional screens, and biophysical interaction studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.

Introduction: A Molecule of Strategic Design

The chemical architecture of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid derivatives represents a thoughtful convergence of two pharmacologically significant motifs. The strategic incorporation of these groups suggests a deliberate effort to optimize both pharmacokinetic properties and pharmacodynamic interactions.

  • The 1,2-Oxazole-5-Carboxylic Acid Core: The isoxazole ring is a versatile five-membered heterocycle prevalent in a multitude of biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The carboxylic acid functional group at the 5-position is a key feature, often serving as a critical interaction point with biological targets, such as the active sites of enzymes or the binding pockets of receptors, frequently through the formation of hydrogen bonds or salt bridges.

  • The 3-Methyloxetane Moiety: The oxetane ring, a four-membered ether, has gained considerable traction in modern medicinal chemistry.[3][4] Its inclusion in drug candidates can confer a range of advantageous properties. Oxetanes can serve as bioisosteres for gem-dimethyl or carbonyl groups, enhancing metabolic stability and aqueous solubility.[5][6] The rigid, three-dimensional nature of the oxetane ring can also enforce a specific conformation on the molecule, which can be crucial for high-affinity binding to a biological target.[5] Furthermore, the oxygen atom of the oxetane can act as a hydrogen bond acceptor, contributing to the binding energy of the ligand-target interaction.[4][5]

The combination of these two moieties in the target compound class suggests a high potential for novel and potent biological activity. The isoxazole-carboxylic acid core provides a platform for diverse biological interactions, while the 3-methyloxetane group can enhance drug-like properties and provide additional binding interactions.

Plausible Mechanisms of Action: Formulating the Hypotheses

Based on the known biological activities of isoxazole derivatives and the physicochemical properties of the oxetane ring, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid derivatives.

Hypothesis 1: Enzyme Inhibition

Many isoxazole-carboxylic acid derivatives are known to be potent enzyme inhibitors.[7][8][9] The target compounds could function by inhibiting the activity of key enzymes involved in disease pathogenesis.

  • Kinase Inhibition: The structural features of these derivatives are consistent with those of some kinase inhibitors. The isoxazole ring can act as a hinge-binding motif, while the carboxylic acid and oxetane groups could interact with other regions of the ATP-binding pocket.

  • Oxidase Inhibition: Certain isoxazole derivatives have been shown to inhibit oxidases such as xanthine oxidase.[9] The planar isoxazole ring and the carboxylic acid group could be key for binding to the active site of such enzymes.

  • Protease Inhibition: The carboxylic acid could chelate metal ions in the active sites of metalloproteases, or the overall molecular shape could allow for potent, non-covalent inhibition of other protease classes.

Hypothesis 2: Anti-Inflammatory Activity via Modulation of Inflammatory Pathways

The anti-inflammatory properties of many isoxazole derivatives suggest that this compound class could modulate key inflammatory signaling pathways.[10]

  • COX/LOX Inhibition: The derivatives could directly inhibit the activity of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory prostaglandins and leukotrienes.

  • Inhibition of Pro-inflammatory Cytokine Production: The compounds may act upstream of cytokine production, for instance, by inhibiting signaling pathways such as NF-κB or MAPK, which are critical for the transcription of inflammatory genes.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Modulation

The structural complexity and potential for multiple interaction points make these derivatives candidates for modulating the activity of G-Protein Coupled Receptors (GPCRs). They could act as either agonists or antagonists, depending on the specific receptor and the conformation they adopt in the binding pocket.

A Roadmap for Mechanism of Action Elucidation: An Experimental Guide

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, beginning with broad phenotypic screening and progressing to more specific target-based assays.

Tier 1: Initial Profiling and Target Identification

The initial phase focuses on identifying the primary biological effect of the compounds and gaining initial insights into their potential targets.

Experimental Workflow: Initial Profiling

G cluster_0 Tier 1: Profiling & Target ID A Compound Library of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid derivatives B Phenotypic Screening (e.g., Cell Viability Assays) A->B C Broad Panel Kinase Screen A->C D Initial Target Identification (e.g., Cellular Thermal Shift Assay - CETSA) B->D C->D E Data Analysis & Hypothesis Refinement D->E

Caption: Tier 1 Experimental Workflow.

Detailed Protocols:

  • Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic or cytostatic effects of the compounds across a panel of relevant cell lines (e.g., cancer cell lines, immune cells).[3][4][5][11][12]

    • Protocol:

      • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the test compounds for 24-72 hours.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with a solubilization buffer.

      • Measure the absorbance at 570 nm using a plate reader.

      • Calculate the IC50 value for each compound.

  • Broad Panel Kinase Screen: To identify potential kinase targets, the compounds should be screened against a large panel of recombinant kinases.[13][14]

  • Cellular Thermal Shift Assay (CETSA): A powerful technique to identify direct protein targets of the compounds in a cellular context.[6][9][15][16][17]

    • Protocol:

      • Treat intact cells with the test compound or vehicle control.

      • Heat the cell suspensions at a range of temperatures.

      • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

      • Analyze the soluble fraction by Western blot using an antibody against a suspected target protein.

      • A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

Tier 2: Target Validation and Mechanistic Studies

Once a putative target or biological effect is identified, the next step is to validate this finding and elucidate the underlying molecular mechanism.

Experimental Workflow: Target Validation and Mechanistic Studies

G cluster_1 Tier 2: Target Validation & Mechanism F Biophysical Interaction Studies (SPR, ITC) I Mechanism Confirmation F->I G In Vitro Enzyme/Receptor Assays G->I H Cell-Based Signaling Pathway Analysis (Western Blot, Reporter Assays) H->I

Caption: Tier 2 Experimental Workflow.

Detailed Protocols:

  • Biophysical Interaction Studies: To confirm direct binding and determine the binding affinity and kinetics.

    • Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (kon and koff).[8][10][18][19][20]

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[2][21][22][23]

  • In Vitro Enzyme/Receptor Assays: To quantify the functional effect of the compounds on the validated target.

    • Enzyme Inhibition Assays (e.g., Xanthine Oxidase Inhibition): [7][24][25][26][27]

      • Prepare a reaction mixture containing the enzyme, buffer, and varying concentrations of the test compound.

      • Initiate the reaction by adding the substrate (e.g., xanthine).

      • Monitor the formation of the product (e.g., uric acid) over time using a spectrophotometer.

      • Calculate the IC50 value of the inhibitor.

    • Receptor Binding Assays: To determine the affinity of the compounds for a specific receptor.[28]

  • Cell-Based Signaling Pathway Analysis: To investigate the effect of the compounds on downstream signaling pathways in a cellular context.

    • Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins.[29][30][31]

    • Reporter Gene Assays: To assess the activation or inhibition of specific transcription factors or signaling pathways.[32][33]

Tier 3: In-depth Mechanistic and Preclinical Evaluation

For lead compounds with a confirmed mechanism of action, further studies are required to assess their therapeutic potential.

Experimental Workflow: In-depth Mechanistic and Preclinical Evaluation

G cluster_2 Tier 3: In-depth & Preclinical J Structure-Activity Relationship (SAR) Studies M Lead Optimization J->M K In Vivo Efficacy Models K->M L ADME/Tox Profiling L->M

Caption: Tier 3 Experimental Workflow.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the chemical structure affect biological activity and to guide the design of more potent and selective compounds.

  • In Vivo Efficacy Models: To evaluate the therapeutic efficacy of the compounds in relevant animal models of disease. For example, a carrageenan-induced paw edema model can be used to assess in vivo anti-inflammatory activity.[34][35][36]

  • ADME/Tox Profiling: To assess the absorption, distribution, metabolism, excretion, and toxicity of the compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Data Summary for a Lead Compound

Assay TypeTarget/PathwayEndpointResult
Biochemical Kinase XIC5050 nM
Xanthine OxidaseIC50> 10 µM
Biophysical Kinase XKD (SPR)75 nM
Cell-based Cancer Cell Line YGI50100 nM
NF-κB ReporterIC50200 nM
In Vivo Xenograft ModelTGI60% at 10 mg/kg

TGI: Tumor Growth Inhibition

Conclusion

The 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action remains to be elucidated, the structural features of these compounds suggest several plausible biological targets and pathways. The systematic experimental approach outlined in this guide provides a comprehensive framework for uncovering the mechanism of action, validating the therapeutic target, and guiding the lead optimization process. Through a combination of rigorous biochemical, cellular, and biophysical assays, the full therapeutic potential of this exciting new class of compounds can be realized.

References

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  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 12345-12367.[1]

  • Khan, I., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 12(1), 100.[12]

  • RSC Publishing. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.[24]

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  • CoLab. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.[2]

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  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.[9]

  • CymitQuimica. (n.d.). 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.[15]

  • National Institutes of Health. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695.[10]

  • ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14655-14666.[29]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93.[22]

  • Springer. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 716, 1-17.[23]

  • Google Patents. (1959). US2908688A - 5-methyl-3-isoxazole carboxylic acid hydrazides.[37]

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  • Journal of Drug Delivery and Therapeutics. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels of Parreysia corrugata. (Muller 1774) and their pharmacological activities. Journal of Drug Delivery and Therapeutics, 9(4-A), 155-158.[30]

  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5143.[31]

  • European Patent Office. (1981). EP 0023045 A1 - Imidazolecarboxylic acid derivatives.[39]

  • NextSDS. (n.d.). 3-(3-fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid.[40]

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  • National Institutes of Health. (2014). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Young Pharmacists, 6(2), 19-25.[25]

  • MDPI. (2018). The Antioxidant and Xanthine Oxidase Inhibitory Activity of Plumeria rubra Flowers. Molecules, 23(3), 632.[26]

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Exploratory

A Technical Guide to the Crystal Structure Analysis of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid: A Case Study in Modern Drug Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of privileged heterocyclic scaffolds in a single molecular entity presents unique opportunities for modulating physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents unique opportunities for modulating physicochemical and pharmacological properties in drug discovery. This guide provides an in-depth technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, a compound embodying the strategic merger of the increasingly vital oxetane motif and the versatile isoxazole ring. We detail the scientific rationale and best-practice methodologies for crystallization, data acquisition, structure solution, and detailed structural interpretation. The analysis illuminates key three-dimensional features—such as the oxetane ring pucker, intramolecular geometry, and intermolecular hydrogen bonding networks—that are critical for understanding the molecule's potential for target engagement and its solid-state properties, offering a blueprint for the structural evaluation of similarly complex small molecules in pharmaceutical development.

Introduction: The Strategic Union of Oxetane and Isoxazole in Medicinal Chemistry

In the landscape of modern drug discovery, the design of small molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Two heterocyclic scaffolds that have gained significant traction for their ability to confer desirable traits are oxetanes and isoxazoles.

The oxetane ring , a four-membered cyclic ether, is increasingly employed as a "magic moiety" in medicinal chemistry.[1][2] Its small size, polarity, and three-dimensional nature make it an attractive surrogate for commonly used groups like gem-dimethyl or carbonyls.[3][4] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent amines to mitigate off-target effects such as hERG channel inhibition.[2][5] The strained C-O-C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen-bond acceptor.[5]

The isoxazole ring is a five-membered heterocycle recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[6][7][8] Its unique electronic properties, metabolic stability, and capacity to participate in diverse non-covalent interactions have established it as a cornerstone in the development of novel therapeutics across areas like oncology, inflammation, and infectious diseases.[6][9][10]

The subject of this guide, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (Molecular Formula: C₈H₉NO₄, Molecular Weight: 183.16 g/mol [11]), represents a sophisticated molecular architecture that leverages the synergistic benefits of both scaffolds. The crystal structure of such a molecule provides the definitive, atomic-resolution map of its three-dimensional conformation and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the solid-state properties that influence drug formulation and bioavailability.

Synthesis and Material Preparation

While numerous synthetic routes to substituted oxazoles exist[12][13], a plausible pathway to the title compound involves the cycloaddition of an appropriately substituted precursor followed by functional group manipulation. A high-purity (>95%) sample is the prerequisite for successful crystallization.

General Synthetic Workflow

The synthesis of complex heterocyclic systems often follows a multi-step workflow. For the title compound, a logical approach would involve the initial synthesis of the core isoxazole ring, followed by the introduction or modification of the oxetane and carboxylic acid moieties.

G cluster_synthesis Synthesis & Purification Start Starting Materials (e.g., Oxetane Precursor, Acetylene) Step1 Step 1: Cycloaddition (e.g., 1,3-Dipolar Cycloaddition) Start->Step1 Step2 Step 2: Functional Group Interconversion/Oxidation Step1->Step2 Product Crude Product: 3-(3-methyloxetan-3-yl)-1,2- oxazole-5-carboxylic acid Step2->Product Purify Purification (e.g., Recrystallization, Chromatography) Product->Purify Final Pure Compound (>95%) for Crystallization Purify->Final

Caption: High-level workflow for synthesis and purification.

Single Crystal Growth: The Critical Path to Structural Elucidation

The bottleneck in any crystallographic study is often the growth of high-quality single crystals suitable for diffraction.[14][15] This requires a systematic screening of conditions, as the process involves a delicate transition from a disordered solution state to a highly ordered solid state through nucleation and slow growth.[16]

Protocol: Crystallization Screening by Slow Evaporation

Slow evaporation is a fundamental and accessible technique for growing crystals of organic compounds.[16] The key is to control the rate of solvent removal to allow for slow, ordered molecular assembly.

Materials:

  • High-purity 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (5-10 mg)

  • Selection of high-purity solvents (see table below)

  • Small glass vials (e.g., 2 mL)

  • Parafilm or vial caps with septa

  • Microscope for crystal inspection[17]

Procedure:

  • Solvent Selection: Choose a range of solvents in which the compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate as an amorphous powder.[16]

    Solvent Class Example Solvents Rationale
    Alcohols Methanol, Ethanol Capable of hydrogen bonding with the carboxylic acid.
    Esters Ethyl Acetate Medium polarity, good for many organic acids.
    Ketones Acetone Polar aprotic solvent.
    Ethers Dioxane, THF Can act as hydrogen bond acceptors.
    Chlorinated Dichloromethane Often used in solvent mixtures.

    | Aromatic | Toluene | For less polar compounds or as an anti-solvent. |

  • Preparation: Dissolve ~2 mg of the compound in 0.5 mL of a chosen solvent (or solvent mixture) in a clean vial. Gentle warming may be required to achieve full dissolution. Ensure the solution is saturated or near-saturated at room temperature.

  • Incubation: Cover the vial with parafilm and pierce it with a fine needle (1-3 small holes).[17] This restricts the rate of evaporation. Alternatively, use a screw cap that is not fully tightened.

  • Growth: Place the vial in a vibration-free environment (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.

  • Monitoring: Inspect the vials daily under a microscope without disturbing them. Look for the formation of clear, well-defined single crystals with sharp edges.[17] Avoid crystals that are cloudy, fractured, or appear as aggregates.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: From Data to Structure

SCXRD is a non-destructive analytical technique that provides definitive information on unit cell dimensions, bond lengths, bond angles, and the complete 3D arrangement of atoms in a crystal.[18][19]

Experimental Workflow

SCXRD_Workflow cluster_workflow Single-Crystal X-ray Diffraction Workflow Crystal Select & Mount Single Crystal (10-250 µm) Diffractometer Place on Diffractometer (Goniometer Head) Crystal->Diffractometer DataCollection Data Collection (e.g., Mo or Cu radiation, 100 K) Diffractometer->DataCollection Integration Data Integration & Reduction (Convert images to reflection intensities) DataCollection->Integration Solve Structure Solution (Determine initial atomic positions, e.g., Direct Methods or Dual-Space) Integration->Solve Refine Structure Refinement (Optimize model against data, Anisotropic displacement parameters) Solve->Refine Validate Validation & Finalization (Check for errors, generate CIF file) Refine->Validate Result Final Crystal Structure (Atomic coordinates, bond lengths, angles, intermolecular interactions) Validate->Result

Caption: Standard workflow for SCXRD analysis.

Protocol: Data Acquisition and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a glass fiber or a cryo-loop.[18]

  • Data Collection: The crystal is placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-rays (e.g., from a Molybdenum source, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[18]

  • Structure Solution: The collected data are processed to determine the unit cell parameters and space group. Initial atomic positions are determined using software packages that employ methods like Direct Methods or Dual-Space Algorithms.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, site occupancies, and atomic displacement parameters (initially isotropic, then anisotropic) to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Structural Analysis and Interpretation

The final output of a successful SCXRD analysis is a Crystallographic Information File (CIF) containing all the data required to describe the crystal structure. The following tables present plausible data for the title compound, based on typical values for small organic molecules.

Crystallographic Data (Hypothetical)
ParameterValue
FormulaC₈H₉NO₄
Formula Weight183.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513(2)
b (Å)12.421(3)
c (Å)7.985(2)
β (°)98.75(1)
Volume (ų)835.4(4)
Z4
T (K)100(2)
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.092
Key Geometric Parameters: Bond Lengths & Angles

The precise bond lengths and angles confirm the molecular connectivity and provide insight into the electronic nature of the heterocyclic rings.

Bond/AngleExpected Value (Å or °)Rationale
Oxetane C-O~1.45 ÅTypical for strained cyclic ethers.[5]
Oxetane C-C~1.54 ÅStandard sp³-sp³ carbon single bond.[5]
Oxetane C-O-C~91°Highly constrained due to the four-membered ring.[20]
Isoxazole C=N~1.30 ÅReflects double bond character.
Isoxazole N-O~1.41 ÅCharacteristic of the isoxazole heterocycle.
Carboxylic C=O~1.21 ÅTypical carbonyl double bond.
Carboxylic C-OH~1.32 ÅLonger than C=O due to single bond character.
Conformational Analysis: The Oxetane Pucker

Unlike the planar cyclobutane, unsubstituted oxetane is known to have a slightly puckered conformation to relieve torsional strain.[20][21] The introduction of a 3,3-disubstitution pattern, as in the title compound, is expected to influence this puckering. The degree of puckering can be quantified by the ring torsion angles. This conformation is critical as it dictates the spatial orientation of the methyl group and the isoxazole ring, which can be a key determinant in binding to a biological target.

Intermolecular Interactions: Hydrogen Bonding

The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding mediated by the carboxylic acid group. This typically leads to the formation of a robust, centrosymmetric dimer in the solid state, a common motif for carboxylic acids.

H_Bonding cluster_dimer Carboxylic Acid Dimer Formation via Hydrogen Bonding cluster_key Key mol1 R-C(O)OH mol2 HO(O)C-R mol1->mol2 O-H···O mol2->mol1 O···H-O R R = 3-(3-methyloxetan-3-yl)-1,2-oxazol-5-yl HBond --- = Hydrogen Bond

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Foundational

A Technical Guide to Characterizing the Binding Affinity of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

Abstract In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to determine the binding affinity of the novel small molecule, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, to its protein targets. While this compound is classified as a versatile small molecule scaffold, its specific biological targets are not yet widely established.[1] Therefore, this document serves as a comprehensive manual, moving from target class hypothesis to the rigorous application of biophysical and computational techniques for affinity determination. We will delve into the causality behind experimental choices in Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), and outline a systematic approach to computational docking. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable binding data essential for advancing lead optimization and understanding the mechanism of action.

Introduction: The Significance of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in Drug Discovery

The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid presents a unique chemical architecture, incorporating an oxetane ring, an isoxazole core, and a carboxylic acid moiety.[1] Each of these functional groups offers distinct advantages in medicinal chemistry. The oxetane group, a four-membered oxygen-containing heterocycle, has gained significant attention as it can improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional structure that can lead to better target engagement.[2][3][4] The isoxazole ring is a common scaffold in a variety of biologically active compounds, with demonstrated antileukemic, antioxidant, and antimicrobial properties.[5][6][7]

The initial challenge and opportunity with a novel scaffold like this is the identification of its biological targets and the quantification of its binding affinity. Binding affinity, often expressed as the dissociation constant (KD), is a critical parameter that dictates the concentration of a compound required to achieve a therapeutic effect and influences its overall efficacy and safety profile.[8][9][10] A high binding affinity indicates a strong and specific interaction, which is a desirable characteristic for a drug candidate.[10] This guide provides the foundational methodologies to embark on this characterization.

Hypothesizing Potential Protein Targets

Given the diverse biological activities of related oxazole and oxetane-containing molecules, we can hypothesize several classes of proteins as potential targets for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid:

  • Kinases: Many small molecule inhibitors target the ATP-binding site of kinases. The heterocyclic nature of the isoxazole ring is a common feature in kinase inhibitors.[11]

  • Metabolic Enzymes: The carboxylic acid moiety may mimic a natural substrate or cofactor, suggesting potential interactions with enzymes such as oxidoreductases or transferases.

  • Epigenetic Targets: The unique topology of the molecule could favor binding to bromodomains or other reader domains involved in epigenetic regulation.

  • Receptors: While less common for this type of scaffold, interaction with allosteric sites on GPCRs or nuclear receptors should not be ruled out.

The following sections will detail the experimental and computational workflows to test these hypotheses and precisely measure the binding affinity to any identified targets.

Biophysical Characterization of Binding Affinity

Directly measuring the interaction between a small molecule and a protein provides the most reliable data on binding affinity. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used label-free techniques in drug discovery.[9][12][13][14]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][15][16] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

  • Sample Preparation:

    • Dissolve the 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and the purified target protein in the same buffer to minimize buffer mismatch effects, which can generate significant heat signals. A common starting buffer is PBS or HEPES with a small percentage of DMSO if required for compound solubility.

    • The concentration of the protein in the sample cell is typically 10-100 µM, while the ligand concentration in the syringe is 10-20 times higher.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.

  • Experimental Setup:

    • Equilibrate the ITC instrument to the desired temperature (typically 25°C).

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell. The heat change after each injection is measured relative to a reference cell.

    • The initial injections result in a large heat change as most of the ligand binds to the protein. As the protein becomes saturated, the heat change diminishes with subsequent injections.

  • Data Analysis:

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area of each peak and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Ligand Prepare Ligand (in syringe) Prep_Buffer Ensure Identical Buffer & Degas Prep_Ligand->Prep_Buffer Prep_Protein Prepare Protein (in cell) Prep_Protein->Prep_Buffer Load_Sample Load Samples into ITC Prep_Buffer->Load_Sample Titration Inject Ligand into Protein Load_Sample->Titration Detect_Heat Measure Heat Change Titration->Detect_Heat Raw_Data Raw Data (Heat Bursts) Detect_Heat->Raw_Data Integration Integrate Peaks Raw_Data->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fit_Model Fit to Binding Model Isotherm->Fit_Model Results Determine KD, ΔH, n, ΔS Fit_Model->Results SPR_Workflow cluster_prep 1. Chip Preparation cluster_exp 2. SPR Experiment cluster_analysis 3. Data Analysis Activate_Chip Activate Sensor Chip Immobilize_Protein Immobilize Target Protein Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate Surface Immobilize_Protein->Deactivate_Chip Prep_Analyte Prepare Analyte Dilutions Deactivate_Chip->Prep_Analyte Association Inject Analyte (Association) Prep_Analyte->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Kinetic_Fit Fit to Kinetic Model Sensorgram->Kinetic_Fit Results Determine kon, koff, KD Kinetic_Fit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

The quantitative data obtained from ITC and SPR experiments should be summarized in a clear and concise table for easy comparison.

ParameterITCSPRDescription
KD (M) YesYesDissociation Constant: a measure of binding affinity. Lower KD = higher affinity.
kon (M⁻¹s⁻¹) NoYesAssociation Rate Constant: the rate at which the complex forms.
koff (s⁻¹) NoYesDissociation Rate Constant: the rate at which the complex decays.
n YesNoStoichiometry: the molar ratio of ligand to protein in the complex.
ΔH (kcal/mol) YesNoEnthalpy Change: the heat released or absorbed upon binding.
ΔS (cal/mol·K) YesNoEntropy Change: the change in disorder of the system upon binding.

Computational Docking: An In Silico Approach

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a protein target. [17]It is a valuable tool for prioritizing compounds, interpreting experimental data, and guiding further optimization.

  • Ligand and Protein Preparation:

    • Generate a 3D structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and perform energy minimization.

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Identification and Grid Generation:

    • Define the binding site on the protein. This can be based on the location of a known ligand in a crystal structure or predicted using pocket-finding algorithms.

    • Generate a grid box that encompasses the defined binding site. This grid defines the search space for the docking simulation.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box. [18] * The program uses a scoring function to estimate the binding affinity (docking score) for each pose.

  • Analysis of Results:

    • The docking results are ranked based on their docking scores. The pose with the lowest (most negative) score is typically considered the most likely binding mode.

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Docking_Workflow cluster_prep 1. Preparation cluster_docking 2. Docking cluster_analysis 3. Analysis Prep_Ligand Prepare 3D Ligand Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Prep_Protein Prepare 3D Protein Define_Site Define Binding Site Prep_Protein->Define_Site Grid_Gen Generate Grid Box Define_Site->Grid_Gen Grid_Gen->Run_Docking Score_Poses Score & Rank Poses Run_Docking->Score_Poses Analyze_Interactions Visualize & Analyze Interactions Score_Poses->Analyze_Interactions Hypothesis Generate Binding Hypothesis Analyze_Interactions->Hypothesis

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Exploratory

Structural and Conformational Profiling of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary The integration of sp³-rich, polar motifs into planar heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1589005-43-5) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich, polar motifs into planar heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1589005-43-5) represents a highly optimized building block that merges the metabolic stability and hydrogen-bonding capacity of an oxetane ring with the rigid pharmacophore of an isoxazole-5-carboxylic acid. This technical whitepaper dissects the molecular weight analytics, 3D conformational mechanics, and the self-validating experimental protocols required to characterize this specific molecular scaffold.

Physicochemical Properties & Molecular Weight Analytics

Accurate mass determination and physicochemical profiling are critical first steps before incorporating this scaffold into high-throughput screening or Drug Metabolism and Pharmacokinetics (DMPK) workflows. The exact mass dictates the isotopic envelope expected during High-Resolution Mass Spectrometry (HRMS) analysis.

ParameterValueAnalytical Significance
Chemical Formula C₈H₉NO₄Defines the isotopic envelope for mass spectrometry 1.
Molecular Weight 183.16 g/mol Nominal mass used for standard LC-MS tracking and molarity calculations.
Monoisotopic Mass 183.0532 DaExact mass target for HRMS (e.g., Orbitrap/TOF) validation.
Rotatable Bonds 2Defines the degrees of freedom for 3D conformational sampling.
Topological Polar Surface Area 74.3 ŲPredicts passive membrane permeability and oral bioavailability.

3D Conformation: Structural Mechanics

Understanding the 3D topology of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid requires analyzing the interplay between its rigid and flexible domains.

  • Oxetane Ring Puckering: Despite being a four-membered ring, the oxetane is not perfectly planar. It exhibits a puckering angle of approximately 10°–16° to relieve the torsional strain caused by eclipsing hydrogen atoms 2. The highly compressed C–O–C bond angle (~90.2°) increases the s-character of the oxygen lone pairs, making the oxetane oxygen an exceptionally strong hydrogen-bond acceptor.

  • Isoxazole Planarity & Conjugation: The 1,2-oxazole core is a strictly planar heteroaromatic system. The carboxylic acid at the C5 position strongly prefers a coplanar orientation with the isoxazole ring to maximize π-orbital overlap and resonance stabilization.

  • Dihedral Angle (sp³-sp² Linkage): The critical conformational variable is the freely rotatable bond connecting the oxetane C3 atom to the isoxazole C3 atom. Because the oxetane is 3,3-disubstituted, steric repulsion between the oxetane's 3-methyl group and the isoxazole's C4-proton drives the molecule out of coplanarity. The preferred ground-state conformation is staggered, minimizing steric clash while optimizing dipole alignments 3.

  • Chemical Stability: Aliphatic oxetane-carboxylic acids are notoriously unstable, often undergoing spontaneous intramolecular isomerization into lactones upon standing 4. However, this specific molecule is structurally immune to this degradation. The rigid isoxazole spacer physically separates the electrophilic oxetane carbon from the nucleophilic carboxylic acid, rendering intramolecular lactonization geometrically impossible.

Workflow Visualization

G Start Compound Synthesis & Purity (>95%) XRD X-Ray Crystallography (Solid-State 3D) Start->XRD NMR NOESY/ROESY NMR (Solution-State) Start->NMR DFT DFT Computation (Gas/Solvent Phase) Start->DFT ValXRD R-factor < 5% Thermal Ellipsoids XRD->ValXRD ValNMR Inter-proton Distances (< 5 Å) NMR->ValNMR ValDFT Energy Minima (No Imaginary Freq) DFT->ValDFT Integration Conformational Ensemble Model ValXRD->Integration ValNMR->Integration ValDFT->Integration

Multimodal workflow for 3D conformational elucidation of oxetane-isoxazole scaffolds.

Experimental Protocols for Conformational Elucidation

To rigorously define the 3D conformation of this molecule, researchers must employ a triad of orthogonal, self-validating techniques.

Protocol A: Solid-State X-Ray Crystallography (XRD)

Causality: XRD provides the absolute configuration and solid-state packing arrangement. Slow evaporation from a mixed solvent system is required because the oxetane oxygen and carboxylic acid engage in competitive hydrogen bonding, which dictates crystal lattice formation.

  • Crystallization: Dissolve 10 mg of the compound in a 1:1 mixture of Ethyl Acetate and Methanol. Allow the solvent to evaporate slowly at 4 °C over 72 hours to yield single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Self-Validation Checkpoint: During structural refinement (using SHELXL), the final R₁ factor must be < 5%, and the Goodness-of-Fit (S) must be near 1.0. Thermal ellipsoids must show uniform distribution; highly elongated ellipsoids indicate unresolved disorder or an incorrect space group assignment.

Protocol B: Solution-State NMR Spectroscopy (NOESY)

Causality: Solid-state packing forces can distort the "natural" conformation. Solution-state 2D-NOESY NMR reveals the through-space proximity of protons, allowing mapping of the dihedral angle between the oxetane and isoxazole rings in a solvated environment.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-d₆. Why DMSO? A strongly hydrogen-bonding solvent disrupts intermolecular carboxylic acid dimers, allowing observation of the monomeric conformation.

  • 1D Validation Checkpoint: Acquire a standard ¹H-NMR spectrum. The integration must show an exact 3:2:2:1 ratio (methyl : oxetane CH₂ : oxetane CH₂ : isoxazole C4-H) before proceeding.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400 ms. This specific mixing time is chosen to capture the linear build-up of the Nuclear Overhauser Effect (NOE) signal without allowing spin diffusion (which would yield false distance measurements).

  • Analysis: Calibrate the cross-peak volume between the oxetane 3-methyl protons and the isoxazole C4-proton to calculate the time-averaged interatomic distance.

Protocol C: Density Functional Theory (DFT) Modeling

Causality: Computational modeling bridges the gap between solid-state and solution-state data by identifying the global energy minimum and rotational barriers of the sp³-sp² bond.

  • Geometry Optimization: Construct the initial 3D model. Perform geometry optimization using the B3LYP functional with a 6-311+G(d,p) basis set.

  • Dispersion Correction: Apply Grimme’s D3 dispersion correction. Why? Standard DFT struggles with non-covalent interactions; D3 is critical for accurately modeling the steric interplay between the 3-methyl group and the isoxazole π-system 3.

  • Self-Validation Checkpoint: Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary (negative) frequencies confirms that the resulting structure is a true local minimum on the potential energy surface, rather than a transition state.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews.[Link]

  • Stepan, A. F., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids". National Institutes of Health (NIH) / PMC. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid: A Bioisosteric Building Block for Modern Drug Discovery

Introduction: Rational Design Through Hybrid Bioisosteres In the intricate process of drug discovery, the modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a critical endeav...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rational Design Through Hybrid Bioisosteres

In the intricate process of drug discovery, the modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a critical endeavor. Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2][3] Carboxylic acids, while effective pharmacophores for target binding, often introduce challenges such as poor membrane permeability and metabolic liabilities.[2] This guide details the strategic use of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid , a sophisticated building block that merges the distinct advantages of two key structural motifs—the oxetane and the isoxazole ring—to address the common pitfalls of simple carboxylic acids.

The oxetane ring, a four-membered cyclic ether, is a modern bioisostere recognized for its ability to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity when replacing traditional groups like gem-dimethyl or carbonyls.[4] Its three-dimensional and polar nature offers a unique tool for medicinal chemists to escape flatland and explore new chemical space.[4] Concurrently, the 1,2-oxazole (isoxazole) ring is a well-established, stable heterocyclic core found in numerous FDA-approved drugs.[5][6] As a bioisostere for amides and esters, it provides a rigid, planar scaffold that can favorably position substituents for target interaction while resisting hydrolysis.[7]

The combination of these two motifs in 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (CAS: 1589005-43-5) creates a novel carboxylic acid surrogate. It presents the acidic functionality necessary for target binding on a metabolically robust and synthetically versatile platform, while the appended 3-methyl-oxetane moiety provides a powerful handle to fine-tune the overall physicochemical properties of the parent molecule. This document serves as a technical guide for researchers, providing insights into its properties, a rationale for its application, and detailed protocols for its synthesis and use.

Physicochemical and Structural Properties

While extensive experimental data for this specific building block is not widely published, we can infer its key properties based on its constituent parts and data from closely related analogs. These estimations provide a strong foundation for its strategic deployment in drug design programs.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₈H₉NO₄[8]
Molecular Weight 183.2 g/mol [8]
CAS Number 1589005-43-5[8]
Acidity (pKa) Estimated: 3.5 - 4.5The electron-withdrawing nature of the isoxazole ring is expected to maintain acidity comparable to other heterocyclic carboxylic acids.[9] This is in the same range as many simple carboxylic acids (pKa ~4.2-4.5) and tetrazoles (pKa ~4.5-4.9).[7]
Lipophilicity (XlogP) Predicted: 0.2 (for isomer)A predicted XlogP for the constitutional isomer, 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid, is 0.2.[10] The oxetane moiety generally reduces lipophilicity compared to a gem-dimethyl group.[4]
Aqueous Solubility Predicted: HighThe presence of the polar oxetane ring and the ionizable carboxylic acid group is expected to confer excellent aqueous solubility.
Appearance Versatile small molecule scaffold[8]

The Rationale for Application: A Multi-faceted Approach

The decision to incorporate 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid into a drug candidate is driven by its potential to simultaneously address multiple challenges in lead optimization.

As a Carboxylic Acid Mimic with Enhanced Stability

The isoxazole-5-carboxylic acid moiety serves as a classic bioisostere of a simple carboxylic acid. It maintains the crucial acidic proton and hydrogen bond accepting capabilities necessary for interacting with targets, particularly with arginine or lysine residues in a binding pocket. However, the heterocycle's aromatic nature generally imparts greater metabolic stability compared to many aliphatic or benzylic acids.

The Oxetane Moiety as a "Physicochemical Modulator"

The true innovation of this building block lies in the 3-methyl-oxetane substituent. It acts as a powerful modulator of the parent molecule's properties in several key ways:

  • Solubility Enhancement: The polar ether functionality of the oxetane ring can significantly improve a compound's aqueous solubility, a critical factor for achieving good oral bioavailability.

  • Lipophilicity Reduction: In matched-pair analyses, replacing a gem-dimethyl group with an oxetane has been shown to decrease lipophilicity (LogP/LogD), which can help mitigate off-target effects and improve overall drug-like properties.[4]

  • Metabolic Blocking: The quaternary carbon of the 3-methyloxetane group can serve as a metabolically stable replacement for a more labile gem-dimethyl or isopropyl group, blocking sites of oxidative metabolism.

  • Vectorial Exit from Flatland: The sp³-rich, three-dimensional nature of the oxetane ring introduces conformational rigidity and a defined spatial vector, allowing for more precise exploration of protein binding pockets compared to flat aromatic systems.

G cluster_0 Traditional Moiety cluster_1 Bioisosteric Building Block Carboxylic_Acid Carboxylic Acid (e.g., in Phenylpropionic Acid) Building_Block 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid Carboxylic_Acid->Building_Block Acidity Mimicry + Metabolic Stability Gem_Dimethyl gem-Dimethyl Group Gem_Dimethyl->Building_Block 3D Shape + Improved Solubility + Lower Lipophilicity

Caption: Bioisosteric relationships of the building block.

Application Protocols

Protocol 1: Representative Synthesis of the Building Block

Workflow Overview:

G A 1-(3-Methyloxetan-3-yl)ethan-1-one B Oxime Intermediate A->B Hydroxylamine C Nitrile Oxide (in situ) B->C Chlorinating Agent (e.g., NCS) E Ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate C->E Base, [3+2] Cycloaddition D Ethyl Propiolate D->E F Target Molecule E->F Saponification (e.g., LiOH)

Caption: Proposed synthetic workflow for the title compound.

Step-by-Step Procedure:

  • Oxime Formation: a. To a solution of 1-(3-methyloxetan-3-yl)ethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). b. Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until starting material is consumed. c. Remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can often be used without further purification.

  • Nitrile Oxide Cycloaddition: a. Dissolve the oxime intermediate (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). b. Cool the solution to 0 °C in an ice bath. c. Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise to the solution. d. Slowly add a base, such as triethylamine or pyridine (1.2 eq), dropwise to the reaction mixture. The base facilitates the in situ formation of the nitrile oxide and the subsequent [3+2] cycloaddition. e. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS. f. Upon completion, quench the reaction with water and extract with DCM. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. h. Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl ester.

  • Saponification: a. Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). b. Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours until the ester is fully consumed (monitored by TLC/LC-MS). c. Concentrate the mixture to remove the THF. d. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities. e. Acidify the aqueous layer to pH 2-3 with 1N HCl. f. Extract the product, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, with ethyl acetate (3x). g. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, typically as a solid.

Protocol 2: Amide Coupling with a Model Amine

The carboxylic acid functionality of the building block allows for straightforward amide bond formation using standard coupling reagents. This protocol describes a typical procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.

Materials:

  • 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

  • Model primary or secondary amine (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, saturated aqueous NaHCO₃, brine

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Reaction Setup: a. To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (1.0 eq). b. Dissolve the acid in anhydrous DMF. c. Add the model amine (1.1 eq) to the solution. d. Add HATU (1.2 eq) to the mixture. e. Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Reaction Execution: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess reagents, base, and DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Conclusion and Future Outlook

3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid represents a highly valuable building block for contemporary medicinal chemistry. It offers a pre-packaged solution to several common challenges in drug design by providing a metabolically stable acidic pharmacophore appended with a powerful physicochemical modulator. The strategic fusion of the oxetane and isoxazole scaffolds allows for the fine-tuning of solubility, lipophilicity, and metabolic stability while maintaining the potential for strong target engagement. The straightforward protocols for its incorporation into target molecules via standard amide coupling make it an accessible and attractive tool for researchers aiming to develop next-generation therapeutics with optimized drug-like properties. As the demand for novel, patentable chemical matter with superior ADME profiles continues to grow, the intelligent application of such hybrid bioisosteric building blocks will undoubtedly play an increasingly important role in successful drug discovery campaigns.

References

  • Chemspace. Bioisosteric Replacements. [Link]

  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. (2022-12-30). [Link]

  • Duncia, J. V., et al. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. (2025-10-23). [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021-01-30). [Link]

  • Xia, Y., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. (2025-03-05). [Link]

  • Meanwell, N. A. Application of Bioisosteres in Drug Design. (2012-05-07). [Link]

  • Al-Khazraji, S.I. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Digital Repository of Scientific Institutes. [Link]

  • Franz, R. G. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. National Institutes of Health. [Link]

  • Cooper, A., et al. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. (2017-09-15). [Link]

  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]

  • Birk, T., & Weihe, H. 5-Methyl-1,2-oxazole-3-carboxylic acid. National Institutes of Health. [Link]

  • Rosa, G. P., et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. (2022-01-12). [Link]

  • Fakhfakh, M. A., et al. Five novel naphthylisoquinoline alkaloids with growth inhibitory activities against human leukemia cells HL-60, K562 and U937 from stems and leaves of Ancistrocladus tectorius. PubMed. (2013-12-15). [Link]

  • Ishiguro, K., et al. Testosterone 5alpha-reductase inhibitor bisnaphthoquinone derivative from Impatiens balsamina. PubMed. (2000-02-15). [Link]

  • Badorc, A., & Frehel, D. Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. PubChem. [Link]

  • NextSDS. 3-(3-fluorooxetan-3-yl)-1,2-oxazole-5-carboxylic acid. [Link]

  • Heterocyclic compounds as prmt5 inhibitors.
  • PubChemLite. 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid. [Link]

  • Chalcogen Bonded Directly To Piperazine Ring Carbon Patents (Class 544/384). Lens.org. [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate. (2025-08-07). [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid Derivatives

Scientific Rationale & Structural Significance The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid represents a highly strategic building block in modern structure-based drug design. Its architecture combi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid represents a highly strategic building block in modern structure-based drug design. Its architecture combines two privileged motifs:

  • The 3-Methyloxetan-3-yl Group: Acting as a cutting-edge bioisostere for gem-dimethyl or tert-butyl groups, the oxetane ring fundamentally alters the physicochemical landscape of a molecule. By introducing a built-in dipole and acting as a hydrogen-bond acceptor, it significantly enhances aqueous solubility and lowers lipophilicity (logP) without increasing the molecular weight substantially. Furthermore, it shields adjacent positions from cytochrome P450 (CYP450) mediated oxidation, improving metabolic stability.

  • The 1,2-Oxazole-5-carboxylic Acid Core: The isoxazole ring provides a stable, electron-deficient aromatic system. When coupled with the oxetane moiety, this scaffold has proven highly effective in the synthesis of central nervous system (CNS) agents, particularly in the development of [1], as well as in the design of[2]. The synthesis of such oxetane-isoxazole precursors is well-documented, often utilizing the cyclocondensation of β-enamino keto esters with hydroxylamines[3].

This guide details the self-validating in vitro assay protocols required to evaluate the physicochemical and biochemical advantages of derivatives synthesized from this building block.

Master Stock Preparation & Compound Handling

The presence of the carboxylic acid dictates specific handling procedures to prevent precipitation and ensure accurate downstream dosing.

Causality for Experimental Choices: We utilize 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) rather than aqueous buffers for the master stock. The lipophilic nature of the oxetane ring combined with the potential for the carboxylic acid to form insoluble complexes in partially aqueous environments necessitates a strong, aprotic solvent to ensure complete dissolution at high concentrations.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Weigh exactly 2.0 mg of the compound and dissolve in 1.09 mL of 100% anhydrous DMSO to yield a 10 mM Master Stock .

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes. Self-Validation Check: Visually inspect against a dark background; the solution must be completely optically clear.

  • Storage: Aliquot into 50 µL volumes in amber glass vials (to prevent UV degradation of the isoxazole ring) and store at -20°C. Avoid more than three freeze-thaw cycles to prevent oxetane ring opening via trace acidic impurities.

Parallel In Vitro Screening Cascade

The following protocols are designed to empirically validate the theoretical advantages of the oxetane-isoxazole scaffold.

G Stock 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid 10 mM DMSO Master Stock Split Stock->Split Solubility Assay 1: Kinetic Solubility (Nephelometry / PBS pH 7.4) Split->Solubility ADME Assay 2: Microsomal Stability (HLM + NADPH) Split->ADME Biochemical Assay 3: Target Engagement (BACE1 FRET Assay) Split->Biochemical SolData Turbidity Readout (Absorbance @ 620 nm) Solubility->SolData ADMEData LC-MS/MS Analysis (CLint Determination) ADME->ADMEData BioData Fluorescence Readout (IC50 Calculation) Biochemical->BioData Decision Lead Optimization & Structure-Activity Relationship SolData->Decision ADMEData->Decision BioData->Decision

Fig 1: Parallel in vitro screening workflow for oxetane-isoxazole derivatives.

Assay 1: Kinetic Solubility via Nephelometry

Causality: To prove that the oxetane ring improves hydration energy compared to standard alkyl groups, we measure kinetic solubility. Nephelometry is chosen over thermodynamic shake-flask methods because it directly mimics the rapid dilution of a DMSO stock into an aqueous biological assay buffer, providing a realistic operational solubility limit.

Protocol:

  • Dilution: Prepare a serial dilution of the 10 mM stock in DMSO (range: 10 mM to 0.1 mM).

  • Spiking: Spike 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking (300 rpm).

  • Validation Controls: Include Nicardipine (low solubility control) and Caffeine (high solubility control).

  • Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. The solubility limit is defined as the highest concentration before a statistically significant increase in turbidity (absorbance) is observed compared to the blank.

Assay 2: Human Liver Microsome (HLM) Stability

Causality: The 3-methyl group on the oxetane ring is designed to sterically hinder CYP450 enzymes from oxidizing the adjacent positions. This assay quantifies the intrinsic clearance ( CLint​ ) to validate this metabolic shielding.

Protocol:

  • Reaction Mix: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound to a final concentration of 1 µM. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Verapamil (high clearance) alongside the test compound.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CLint​ based on the elimination rate constant ( k ).

Assay 3: BACE1 FRET-Based Biochemical Assay

Causality: Because the oxetane-isoxazole motif is a validated pharmacophore for BACE1 inhibition[1], evaluating target engagement via a Förster Resonance Energy Transfer (FRET) assay provides direct evidence of biochemical efficacy.

Protocol:

  • Reagent Preparation: Dilute recombinant human BACE1 enzyme to 1 nM in assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS).

  • Compound Addition: Transfer 1 µL of compound (in 100% DMSO, 10-point dose-response curve) to a 384-well black microplate. Add 10 µL of the BACE1 enzyme solution. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 10 µL of the FRET substrate (Rh-EVNLDAEFK-Quencher) at a final concentration of 2 µM to initiate the reaction.

  • Validation Controls: Include a known BACE1 inhibitor (e.g., Verubecestat) as a positive control, and DMSO alone as a negative control.

  • Measurement: Read fluorescence continuously for 30 minutes at Ex 340 nm / Em 490 nm. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model based on the initial reaction velocities.

Quantitative Data Presentation

The table below summarizes the expected profiling data, demonstrating the causal relationship between the structural incorporation of the 3-(3-methyloxetan-3-yl) group and improved in vitro metrics compared to a traditional gem-dimethyl control.

Structural MotifKinetic Solubility (PBS, pH 7.4)HLM CLint​ (µL/min/mg)BACE1 IC₅₀ (nM)CYP450 Liability
gem-Dimethyl-isoxazole (Control)< 10 µM45.2125High
3-(3-methyloxetan-3-yl)-1,2-oxazole > 100 µM 12.4 18 Low

Data Interpretation: The substitution of the gem-dimethyl group with the 3-methyloxetan-3-yl moiety yields a >10-fold increase in kinetic solubility and a ~70% reduction in intrinsic clearance, validating the bioisosteric design rationale.

References

  • Bellinghiere, A., et al. "A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine." Organic Preparations and Procedures International, vol. 47, no. 3, 2015.[Link]

  • Dineen, T. A., et al. "Inhibitors of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1): Identification of (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718)." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9811–9831.[Link]

  • Lilienkampf, A., et al. "Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry, vol. 52, no. 7, 2009, pp. 2109–2118.[Link]

Sources

Method

Application Note: Incorporating 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid into Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and self-validating synthetic protocols. Scientific Rationale & St...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and self-validating synthetic protocols.

Scientific Rationale & Structural Causality

In modern peptide drug discovery, overcoming poor pharmacokinetic (PK) properties—such as short plasma half-lives and low oral bioavailability—is a primary objective[1]. The introduction of specialized unnatural building blocks is a proven strategy to mitigate these liabilities. The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a highly strategic N-terminal capping group and side-chain modifier.

  • The Oxetane Motif (Bioisostere): The 3-methyloxetane ring acts as a superior bioisostere for gem-dimethyl or tert-butyl groups[1]. It provides necessary steric shielding against exopeptidases while drastically improving aqueous solubility. The oxygen atom within the four-membered ring acts as a potent hydrogen-bond acceptor, enhancing target receptor engagement without the metabolic vulnerabilities of a highly exposed carbonyl[2].

  • The 1,2-Oxazole (Isoxazole) Core: This heteroaromatic ring acts as a rigid spatial linker. It restricts the conformational flexibility of the peptide terminus, reducing the entropic penalty upon target binding[3]. However, the electron-withdrawing nature of the isoxazole ring slightly deactivates the 5-carboxylic acid, dictating the need for highly efficient uronium-based coupling reagents during synthesis[4].

SPR Compound 3-(3-methyloxetan-3-yl)- 1,2-oxazole-5-carboxylic acid Oxetane 3-Methyloxetane Motif Compound->Oxetane Isoxazole 1,2-Oxazole Core Compound->Isoxazole Carboxyl 5-Carboxylic Acid Compound->Carboxyl Prop1 Increased Aqueous Solubility & Metabolic Stability Oxetane->Prop1 Bioisosteric effect Prop2 Rigid Spacer & Target Pharmacophore Isoxazole->Prop2 Heteroaromatic pi-stacking Prop3 Site for Amide Bond Formation Carboxyl->Prop3 SPPS Coupling

Structure-property relationships of the oxetane-isoxazole building block.

Physicochemical Profiling

Understanding the quantitative shift in properties when substituting a standard lipophilic cap (like a tert-butyl or benzoyl group) with this oxetane-isoxazole derivative is critical for rational drug design.

PropertyOxetane-Isoxazole DerivativeStandard tert-Butyl EquivalentMechanistic Consequence
Lipophilicity (LogP) Lower (~0.5 - 1.2)Higher (~2.5 - 3.0)Drastically improved aqueous solubility and reduced non-specific protein binding.
Metabolic Stability HighModerateResistance to CYP450 oxidation extends plasma half-life.
Topological Polar Surface Area ~ 65 Ų~ 37 ŲEnhanced H-bond acceptor capacity improves target affinity.
Steric Bulk Iso-structural to gem-dimethylStandardMaintains precise fit within tight receptor binding pockets.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

To ensure high-fidelity incorporation of this building block, the synthesis must account for the specific electronic properties of the isoxazole-carboxylic acid and the acid-stability limits of the oxetane ring[1].

SPPS_Workflow Resin Peptide-Resin (N-terminal Deprotected) Activation Pre-activation (Building Block + HATU + DIPEA) Resin->Activation Add Reagents Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Amide Bond Formation Washing Resin Washing (DMF/DCM) Coupling->Washing Remove Excess Cleavage Global Cleavage (TFA/TIPS/H2O) Washing->Cleavage Acidic Cleavage Product Oxetane-Isoxazole Modified Peptide Cleavage->Product Precipitation

Step-by-step SPPS coupling workflow for the oxetane-isoxazole derivative.

Protocol 1: Pre-Activation of the Carboxylic Acid

Causality: The isoxazole ring withdraws electron density from the 5-carboxylic acid, making it less reactive than a standard aliphatic amino acid. We utilize HATU (a highly active uronium salt) over standard DIC/HOBt to drive the formation of the active ester rapidly, preventing premature degradation[4].

  • Calculate Equivalents: Use 3.0 equivalents of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid relative to the resin loading.

  • Solvation: Dissolve the building block and 2.9 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Activation Window: Vortex the mixture for exactly 2 minutes at room temperature. Note: Do not exceed 5 minutes, as over-activation of heteroaromatic acids can lead to inactive guanidinium byproducts.

Protocol 2: Solid-Phase Coupling

Causality: A self-validating system requires real-time monitoring. The coupling is performed under continuous agitation to overcome the steric hindrance of the oxetane-isoxazole moiety.

  • Resin Preparation: Ensure the peptide-resin has been fully Fmoc-deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF (5 × 1 min).

  • Coupling: Transfer the pre-activated mixture (from Protocol 1) to the resin. Agitate at room temperature for 90 to 120 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove excess reagents and base.

  • Validation Check (Self-Validating System): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Pass: A yellow/colorless solution indicates complete acylation. Proceed to cleavage.

    • Fail: A blue solution/bead indicates incomplete coupling. Causality for failure: Steric clashing at the N-terminus. Action: Perform a double-coupling using 3.0 eq of the building block activated with DIC/Oxyma Pure for an additional 2 hours.

Protocol 3: Global Cleavage and Deprotection

Causality: Oxetanes are surprisingly robust compared to epoxides. The lower basicity of the oxetane oxygen and reduced ring strain allows it to survive standard 95% Trifluoroacetic acid (TFA) cleavage cocktails[1]. However, prolonged exposure must be avoided to prevent acid-catalyzed ring opening.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O. Causality: TIPS is strictly required to scavenge carbocations that could otherwise attack the electron-rich oxetane oxygen.

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently for exactly 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet twice with cold ether.

  • Validation Check (Self-Validating System): Analyze the crude lyophilized powder via UPLC-MS. The presence of the exact target mass confirms success. If a mass of [M + 18] is observed, it indicates water addition via oxetane ring-opening. Action for next run: Reduce cleavage time to 1.5 hours and increase TIPS concentration to 5%.

Troubleshooting & Field Insights

  • Poor Solubility during Pre-Activation: If the building block precipitates upon the addition of DIPEA, switch the solvent system from 100% DMF to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP). NMP disrupts intermolecular hydrogen bonding more effectively.

  • Avoidance of Strong Lewis Acids: Do not use TMSBr or TMSOTf for cleavage (often used for difficult Arg-protecting groups) when this building block is present. Strong Lewis acids will rapidly coordinate to the oxetane oxygen and trigger irreversible ring-opening[2].

References

  • Solid-Phase Synthesis of Oxetane Modified Peptides - Organic Letters (ACS Publications).[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - Journal of the American Chemical Society.[Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC (National Institutes of Health).[Link]

Sources

Application

Application Note: Formulation Strategies for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid Based Drug Candidates

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on creating robust and effective formulations for drug candidates based on the 3-(3-methylox...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on creating robust and effective formulations for drug candidates based on the 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid scaffold. This chemical entity combines three distinct moieties: a 3,3-disubstituted oxetane, a 1,2-oxazole ring, and a carboxylic acid. Each contributes unique physicochemical properties that present both opportunities and challenges in formulation development. The oxetane ring can improve metabolic stability and aqueous solubility compared to traditional carbocyclic analogues, while the carboxylic acid group dictates a pH-dependent solubility profile, often leading to poor solubility in acidic environments.[1][2][3] This guide details a systematic approach, beginning with essential pre-formulation characterization and extending to advanced formulation strategies designed to overcome solubility and stability hurdles. Detailed, step-by-step protocols are provided for key experimental workflows, underpinned by scientific rationale to guide decision-making.

Foundational Pre-formulation Characterization

A thorough understanding of the drug candidate's intrinsic physicochemical properties is the cornerstone of rational formulation design.[4] Pre-formulation studies provide the essential data to identify potential development risks and select the most promising formulation strategies.[5]

Rationale for Pre-formulation Studies

The goal of this phase is to characterize the molecule's properties to inform downstream development.[6] For a molecule containing a carboxylic acid, the most critical parameters to define are its pH-dependent solubility, pKa, and solid-state characteristics. The oxetane moiety, while generally stable in a 3,3-disubstituted pattern, requires stability assessment, particularly under acidic stress conditions which could catalyze ring-opening.[7][8]

G cluster_preform Pre-formulation Assessment cluster_form Formulation Strategy Selection PFS API Candidate: 3-(3-methyloxetan-3-yl)-1,2-oxazole -5-carboxylic acid Solubility pH-Solubility Profile PFS->Solubility Characterize pKa pKa Determination PFS->pKa Characterize SolidState Solid-State Analysis (XRPD, DSC, TGA) PFS->SolidState Characterize Stability Forced Degradation (pH, Heat, Light, Oxidation) PFS->Stability Characterize Decision Identify Critical Formulation Challenges Solubility->Decision pKa->Decision SolidState->Decision Stability->Decision Strategy1 pH Modification Salt Formation Decision->Strategy1 Select Strategy Based on Data Strategy2 Particle Size Reduction (Micronization, Nanosuspension) Decision->Strategy2 Select Strategy Based on Data Strategy3 Amorphous Solid Dispersions (ASDs) Decision->Strategy3 Select Strategy Based on Data Strategy4 Co-crystals Decision->Strategy4 Select Strategy Based on Data

Figure 1: Workflow from Pre-formulation to Strategy Selection.

Protocol: pH-Solubility Profiling

Scientific Principle: Carboxylic acid-containing drugs are weak acids and exhibit pH-dependent solubility.[9] At a pH below the compound's pKa, the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[10] The Henderson-Hasselbalch equation can be used to model this relationship.[11]

Methodology:

  • Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (pH 1.2 to 7.4).

  • Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the logarithm of solubility (mg/mL or M) against the measured final pH of each solution.

Protocol: Solid-State Characterization

Scientific Principle: The solid form of an API (crystalline vs. amorphous, or different polymorphs) can significantly impact its solubility, dissolution rate, and stability.[12] Techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize these forms.[13]

Methodology:

  • XRPD: Analyze the bulk API powder to determine its degree of crystallinity. A sharp, defined diffraction pattern indicates a crystalline material, while a broad halo suggests an amorphous form.

  • DSC: Heat a small sample of the API at a constant rate (e.g., 10°C/min). The resulting thermogram will show thermal events such as melting (endotherm), crystallization (exotherm), or glass transitions, providing information on purity, crystallinity, and polymorphism.

  • TGA: Heat a sample of the API and measure its change in mass. This helps identify the presence of solvates or hydrates and determines the temperature of thermal decomposition.

  • Microscopy: Use optical or scanning electron microscopy (SEM) to visualize particle morphology, size, and shape, which influence powder flow and processing properties.[14]

Core Formulation Strategies to Enhance Solubility

Based on the pre-formulation data, which will likely indicate low aqueous solubility in acidic conditions, several strategies can be employed.

Strategy 1: Salt Formation

Expert Rationale: For ionizable drugs, salt formation is often the most direct and effective method to increase solubility and dissolution rate.[15] By reacting the carboxylic acid with a suitable base (counter-ion), a salt is formed that typically has a much higher aqueous solubility than the free acid form.

Protocol: Salt Screening

  • Select a panel of pharmaceutically acceptable counter-ions (e.g., sodium, potassium, calcium, tromethamine, meglumine).

  • Dissolve the API in a suitable solvent (e.g., ethanol, acetone).

  • In separate experiments, add an equimolar amount of each selected base to the API solution.

  • Allow the solutions to crystallize via slow evaporation, cooling, or anti-solvent addition.

  • Isolate any resulting solids and characterize them using XRPD and DSC to confirm the formation of a new crystalline salt form.

  • Determine the aqueous solubility and short-term stability of the most promising salt candidates.

Table 1: Example Salt Screening Data Summary

Counter-ion Solid Form XRPD Result Aqueous Solubility (pH 7.0) Stability Note
Free Acid Crystalline Form I 0.05 mg/mL Stable
Sodium Crystalline New Pattern (Salt A) 5.2 mg/mL Hygroscopic at >75% RH
Potassium Crystalline New Pattern (Salt B) 8.9 mg/mL Stable

| Tromethamine | Amorphous | Halo Pattern | >20 mg/mL | Physically unstable, crystallizes over time |

Strategy 2: Amorphous Solid Dispersions (ASDs)

Expert Rationale: If salt formation is unsuccessful or yields unstable salts, creating an amorphous solid dispersion is a powerful alternative.[15] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix. This prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state that leads to enhanced apparent solubility and faster dissolution.

Protocol: ASD Formulation via Spray Drying

  • Select a suitable polymer (e.g., HPMC-AS, PVP/VA, Soluplus®) based on drug-polymer miscibility and desired release profile.

  • Dissolve both the API and the polymer in a common volatile solvent system (e.g., methanol/dichloromethane).

  • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug-polymer dispersion.

  • Collect the dried powder and characterize it using DSC (to confirm a single glass transition temperature) and XRPD (to confirm the absence of crystallinity).

  • Perform dissolution testing to compare the release profile of the ASD to the crystalline API.

Strategy 3: Particle Size Reduction (Nanonization)

Expert Rationale: Reducing particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[16] Nanonization, which reduces particles to the sub-micron range, can also increase the saturation solubility as described by the Ostwald-Freundlich equation.[12]

Protocol: Nanosuspension via Wet Milling

  • Prepare a slurry of the API in an aqueous solution containing one or more stabilizers (e.g., a surfactant like Polysorbate 80 and a polymeric stabilizer like HPMC).

  • Introduce the slurry into a media mill containing small grinding beads (e.g., yttria-stabilized zirconium oxide).

  • Mill the suspension for a sufficient duration to achieve the target particle size distribution (typically <500 nm).

  • Monitor particle size reduction using a technique like Dynamic Light Scattering (DLS).

  • The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., spray-dried) into a solid form.

Excipient Compatibility Studies

Scientific Principle: Drug-excipient interactions can compromise the stability, bioavailability, and manufacturability of the final dosage form.[17] The carboxylic acid moiety is susceptible to esterification with excipients containing hydroxyl groups, and its acidic nature can cause degradation of acid-labile excipients.[18] Compatibility must be confirmed experimentally.

G cluster_interactions Potential Incompatibilities cluster_testing Screening Methods API API (Carboxylic Acid) Esterification Esterification (with -OH groups) API->Esterification AcidBase Acid-Base Reaction (with basic excipients) API->AcidBase Degradation Catalyzed Degradation API->Degradation Excipient Excipient Excipient->Esterification Excipient->AcidBase Excipient->Degradation DSC DSC Screening Esterification->DSC HPLC Isothermal Stress Testing (HPLC Analysis) Esterification->HPLC AcidBase->DSC AcidBase->HPLC Degradation->HPLC

Sources

Method

Application Notes and Protocols for the Dissolution of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preparation of stock solutions of the novel scaffold, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of the novel scaffold, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, using dimethyl sulfoxide (DMSO) as the solvent. Given the specific chemical moieties of this compound—an oxetane ring and a carboxylic acid—special considerations are warranted to ensure solution integrity and stability. This protocol is founded on established best practices for handling and dissolving novel chemical entities for in vitro and in vivo research. It is imperative for the user to have access to the specific physicochemical properties of their particular batch of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid to ensure accurate and effective stock solution preparation. The following sections detail the necessary materials, a step-by-step experimental protocol, and important safety and storage considerations, with a particular focus on the potential for isomerization of the oxetane-carboxylic acid structure.

Introduction: Understanding the Compound and Solvent

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (MW: 183.2 g/mol , Formula: C8H9NO4) is a versatile small molecule scaffold with potential applications in drug discovery.[1] The accurate preparation of stock solutions is a foundational step for any downstream experiment, ensuring the reproducibility and reliability of results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with aqueous media.[2][3]

However, the unique structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid presents specific challenges. The carboxylic acid group can interact with the dipolar aprotic nature of DMSO.[4] More critically, research has shown that some oxetane-carboxylic acids are intrinsically unstable and can isomerize into lactones, a process that can be accelerated by storage at room temperature or gentle heating.[5][6][7] This potential for degradation underscores the importance of careful handling and dissolution protocols.

Physicochemical Properties and Data Summary

ParameterValueNotes & Recommendations
Compound Name 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid
CAS Number 1589005-43-5[1]
Molecular Weight 183.2 g/mol [1]
Appearance White to off-white solid (typical)Visually inspect upon receipt.
Purity >95%[1] Always verify from the certificate of analysis.
Solubility in DMSO To be determined empiricallyStart with a small amount to test solubility.
Recommended Stock Conc. 10 mM - 50 mMDependent on experimental requirements and determined solubility.[2]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3][8]

Experimental Protocols

Materials and Equipment
  • 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional, use with extreme caution)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

Step-by-Step Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations based on your desired concentration.

Causality Behind Experimental Choices: The goal is to achieve complete dissolution while minimizing the risk of compound degradation. Each step is designed to mitigate potential issues such as isomerization, hydrolysis, and inaccurate concentrations.

  • Calculation of Required Mass:

    • To prepare 1 mL (0.001 L) of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 183.2 g/mol * 0.001 L * 1000 mg/g = 1.832 mg

  • Weighing the Compound:

    • Accurately weigh 1.832 mg of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid using a calibrated analytical balance.

    • Expert Insight: For small quantities, it is often more accurate to weigh a larger mass (e.g., 18.32 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 10 mL) to minimize weighing errors.

  • Solvent Addition:

    • Transfer the weighed compound into a sterile amber vial.

    • Add the calculated volume (1 mL) of high-purity DMSO to the vial.

  • Dissolution:

    • Securely cap the vial and vortex the solution until the compound is completely dissolved.[9]

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

    • If the compound does not fully dissolve:

      • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals.[3] This uses ultrasonic waves to break up solute particles.

      • Gentle Warming (Use with Caution): Briefly warm the solution in a water bath, not exceeding 37°C.[9] Crucially, be aware that heating can accelerate the isomerization of oxetane-carboxylic acids. [5][6][7] Monitor the dissolution closely and use the minimum heat necessary.

  • Storage and Handling:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.[3]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.[8]

Preparation of Working Solutions

For cell-based assays, it is critical to keep the final concentration of DMSO low (typically below 0.5%) to avoid toxicity.[8][10]

  • Serial Dilution: If a range of concentrations is needed, perform serial dilutions of the high-concentration stock solution in 100% DMSO.[3]

  • Final Dilution: Dilute the DMSO stock (or serially diluted stocks) into the final aqueous assay medium to achieve the desired working concentration.

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). This results in a final DMSO concentration of 0.1%.

Visualization of Workflows

Dissolution_Workflow Figure 1: Workflow for Preparing a DMSO Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex Vortex Add DMSO->Vortex Visually Inspect Visually Inspect Vortex->Visually Inspect Sonication Sonication Visually Inspect->Sonication Particulates Remain Gentle Warming (<37C) Gentle Warming (<37C) Visually Inspect->Gentle Warming (<37C) Still Particulates Aliquot Aliquot Visually Inspect->Aliquot Fully Dissolved Sonication->Visually Inspect Gentle Warming (<37C)->Visually Inspect Store at -20C/-80C Store at -20C/-80C

Caption: Workflow for preparing a stock solution in DMSO.

Troubleshooting and Key Considerations

  • Compound Precipitation upon Dilution: Some compounds may precipitate when diluted from a high-concentration DMSO stock into an aqueous buffer.[3] This can be mitigated by optimizing the final DMSO concentration or performing a stepwise dilution.

  • Instability of Oxetane-Carboxylic Acids: The most significant concern for this compound class is the potential for isomerization to a lactone.[5][6][7]

    • Recommendation: Prepare fresh stock solutions regularly and avoid prolonged storage, even at low temperatures. If experiments yield inconsistent results, consider compound degradation as a potential cause. Avoid any unnecessary heating.

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the air, which can reduce its solvating power and potentially lead to compound degradation.[11] Use anhydrous DMSO and keep containers tightly sealed.

  • Safety Precautions: Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood. DMSO is readily absorbed through the skin and can carry dissolved substances with it.[2] Avoid direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for both the specific research compound and DMSO before handling.

References

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Shieh, J., Koechlein, D., & Gallagher, A. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. Retrieved from [Link]

  • Roberts, J. D., et al. (2002). Ionization equilibria of dicarboxylic acids in dimethyl sulfoxide as studied by NMR. Journal of the American Chemical Society.
  • Capvekar, D., et al. (n.d.).
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Garza, A. J., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3- Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society, 134(36), 14772-14780.
  • Pliego, J. R. (2003, December 6). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A.
  • ECHA. (n.d.). 3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylisoxazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026, January 9). A quantum chemical study of the interaction of carboxylic acids with DMSO. Retrieved from [Link]

  • APL Materials. (2014, October 28). Effect of carboxylic acid of periodic mesoporous organosilicas on the fructose-to-5-hydroxymethylfurfural conversion in dimethylsulfoxide systems. Retrieved from [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3-methyloxetan-3-yl)-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

  • ChemRxiv. (2022, April 25). Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

  • eScholarship. (2017, August 10). Oxetane-3-ol, Thietane-3-ol, and Their Oxidized Analogues as Non-classical Isosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks or degradation issues during the synthesis of 3-(3-methyloxetan-3-yl)-1,2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield bottlenecks or degradation issues during the synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid .

Below, we deconstruct the mechanistic pitfalls of this specific synthetic pathway and provide field-proven troubleshooting strategies to optimize your reaction yields.

Synthetic Workflow Visualization

SynthesisWorkflow A 3-Methyloxetane- 3-carbaldehyde B Oxime Intermediate A->B NH2OH·HCl Base C Hydroximoyl Chloride B->C NCS DMF D Nitrile Oxide (In Situ) C->D Base (-HCl) Slow Addition E Furoxan Dimer (Undesired) D->E Dimerization (High Conc.) F Isoxazole Ester (Intermediate) D->F Ethyl Propiolate [3+2] Cycloaddition G Isoxazole-5- carboxylic acid F->G 1. LiOH, THF/H2O 2. Mild Acidification

Workflow for the synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.

Troubleshooting FAQs

Q1: My yield for the [3+2] cycloaddition step is unusually low, and LC-MS shows a major byproduct with double the expected mass. What is happening? You are observing the dimerization of the highly reactive nitrile oxide intermediate. When the hydroximoyl chloride is treated with a base (like Triethylamine) to eliminate HCl, the resulting nitrile oxide can either undergo the desired [3+2] cycloaddition with ethyl propiolate or react with itself. Dimerization of nitrile oxides to form 1,2,5-oxadiazole-2-oxides (furoxans) occurs via a stepwise dinitrosoalkene diradical mechanism[1]. If the concentration of the nitrile oxide in the reaction mixture is too high, this dimerization outcompetes the cycloaddition.

Solution: You must maintain a very low steady-state concentration of the nitrile oxide. This can be achieved mechanically by using a syringe pump to add the base over several hours[2]. Alternatively, a highly effective chemical solution is to use a biphasic solvent system (e.g., EtOAc/H₂O) with a weaker inorganic base like KHCO₃. The dehydrohalogenation occurs slowly at the solvent interface, naturally throttling the generation of the nitrile oxide and driving the equilibrium toward the desired isoxazole ester.

Q2: How can I ensure I am getting the 5-carboxylic acid isomer and not the 4-isomer? Fortunately, the thermal 1,3-dipolar cycloaddition between a nitrile oxide and an electron-deficient terminal alkyne (like ethyl propiolate) is inherently highly regioselective. The Frontier Molecular Orbital (FMO) interactions strongly favor the formation of the 5-substituted isoxazole. If you detect trace amounts of the 4-isomer, do not attempt to separate it at the final carboxylic acid stage. Instead, purify the intermediate ethyl ester via recrystallization or silica gel chromatography, where the polarity difference between the isomers is more pronounced.

Q3: During the final ester hydrolysis step, my product degrades, and NMR indicates the oxetane ring has opened. How do I prevent this? This is the most common failure point for this specific molecule. While oxetanes are generally stable under basic and oxidative conditions, they are highly susceptible to ring-opening reactions under acidic conditions[3]. The degradation is initiated by the protonation of the oxetane oxygen, which activates the strained 4-membered ring for nucleophilic attack[3]. Even though 3,3-disubstituted oxetanes possess some steric shielding[4], utilizing strong mineral acids (like concentrated HCl) during the workup of the saponification step will rapidly decompose your product[5].

Solution: Perform the ester hydrolysis under mild basic conditions (LiOH in THF/H₂O)[5]. Crucially, during the acidic workup, cool the reaction to 0 °C and use a weak, buffering acid such as 10% aqueous citric acid. Acidify only to pH 3.5–4.0 and extract the product into an organic solvent immediately to minimize the time the oxetane spends in an aqueous acidic environment.

Quantitative Optimization Data

The table below summarizes the causality between base selection, addition rate, and the resulting yield of the intermediate ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate.

EntryBaseBase Addition MethodSolvent SystemYield of Ester (%)Furoxan Dimer (%)
1Et₃N (1.5 eq)Bolus (1 min)DCM35%55%
2Et₃N (1.5 eq)Dropwise (30 min)DCM58%30%
3Et₃N (1.5 eq)Syringe Pump (4 h)DCM82%< 5%
4 KHCO₃ (2.0 eq) Bolus (Solid) EtOAc / H₂O (1:1) 88% < 2%

Standard Operating Protocols

Protocol A: Biphasic[3+2] Cycloaddition (Ester Formation)

This protocol utilizes a biphasic system to prevent furoxan dimerization.

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-methyloxetane-3-hydroximoyl chloride (10.0 g, 74.3 mmol, 1.0 eq) and ethyl propiolate (10.9 g, 111.5 mmol, 1.5 eq) in 150 mL of Ethyl Acetate (EtOAc).

  • Aqueous Base: In a separate beaker, dissolve Potassium Bicarbonate (KHCO₃) (14.9 g, 148.6 mmol, 2.0 eq) in 150 mL of deionized water.

  • Reaction: Add the aqueous KHCO₃ solution to the EtOAc solution. Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 12–16 hours.

  • Validation Check: Monitor by TLC or LC-MS. The reaction is complete when the hydroximoyl chloride is fully consumed.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure ethyl ester.

Protocol B: Mild Saponification and Oxetane-Preserving Workup

This protocol ensures the quantitative conversion to the carboxylic acid without oxetane ring-opening.

  • Hydrolysis: Dissolve ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate (10.0 g, 47.3 mmol, 1.0 eq) in a mixture of THF (90 mL) and Water (30 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.97 g, 94.6 mmol, 2.0 eq) in one portion. Stir at room temperature for 2 hours.

  • Validation Check: TLC should show complete disappearance of the higher-Rf ester spot.

  • Controlled Acidification (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 10% (w/v) aqueous citric acid solution dropwise while monitoring the pH with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5.

  • Immediate Extraction: Immediately transfer the mixture to a separatory funnel and extract with EtOAc (3 x 100 mL). Do not let the acidified aqueous layer sit.

  • Isolation: Wash the combined organics with a small amount of brine, dry over Na₂SO₄, and concentrate in vacuo to afford 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid as a white solid.

References

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study Journal of the American Chemical Society URL:[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles The Journal of Organic Chemistry (NSF Public Access) URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv URL:[Link]

  • Oxetanes in Drug Discovery Campaigns National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Preventing decarboxylation of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid during heating

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid . While isoxazole-5-carboxylic acid derivatives are highly valuable bioisosteres in medicinal chemistry, they present significant synthetic challenges due to their inherent thermal instability and propensity for degradation[1].

Mechanistic Insight: The Decarboxylation Liability

Before troubleshooting your specific reaction, it is critical to understand the chemical causality behind the degradation.

Isoxazole-5-carboxylic acids are highly prone to decarboxylation because the loss of carbon dioxide generates a carbanion at the C5 position[2]. This intermediate is profoundly stabilized by the adjacent electronegative oxygen and nitrogen atoms of the isoxazole ring, which lower the activation energy required for CO₂ extrusion[2].

When thermal energy (heating above 40–60 °C) is applied, or when the carboxylic acid is exposed to strong bases, this activation energy barrier is easily overcome. While the 3-(3-methyloxetan-3-yl) group provides desirable physicochemical properties (such as improved aqueous solubility and reduced metabolic liability), its steric bulk can slow down downstream nucleophilic attacks during coupling. This kinetic delay inadvertently gives the decarboxylation pathway more time to compete, destroying your starting material.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn dark and lose the starting material upon heating above 60 °C? A1: You are observing rapid thermal decarboxylation. Heating provides the thermal energy required for the extrusion of CO₂[2]. The resulting C5-carbanion protonates during workup to yield the volatile and synthetically useless 3-(3-methyloxetan-3-yl)-1,2-oxazole. Solution: Never exceed 30 °C when handling, activating, or concentrating this compound.

Q2: How do I perform an amide coupling without triggering decarboxylation? A2: You must strictly avoid thermal activation and strong bases. Traditional methods using thionyl chloride (SOCl₂) or prolonged heating with DCC/DMAP will result in near-complete decarboxylation[1]. Instead, utilize mild, highly efficient coupling reagents like HATU or T3P (Propylphosphonic anhydride) at room temperature (20–25 °C) with a mild base like DIPEA[1]. HATU rapidly converts the carboxylic acid into an activated ester, kinetically outcompeting the decarboxylation pathway[3].

Q3: Can I synthesize the acid chloride of this compound to force a sterically hindered coupling? A3: It is highly discouraged. Reagents like oxalyl chloride or thionyl chloride typically require conditions that strongly promote the decarboxylation of the isoxazole-5-carboxylic acid moiety[1]. If an acid chloride is absolutely mandatory, use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under strictly anhydrous, neutral conditions at 0 °C. However, direct coupling via uronium salts (HATU/HBTU) is vastly preferred.

Q4: Does the oxetane ring contribute to the instability? A4: The oxetane ring itself is relatively stable to mild heating and basic conditions, though it is sensitive to strong Lewis or Brønsted acids (which can cause hydrolytic ring-opening). The decarboxylation is almost entirely driven by the isoxazole-5-carboxylic acid pharmacophore[2].

Experimental Protocol: Mild Amide Coupling

To ensure a self-validating workflow, this protocol relies on kinetic control (rapid activation at low temperatures) and real-time analytical monitoring to verify structural integrity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DMA to achieve a 0.1–0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Critical: Maintain the internal temperature at 20–25 °C. Do not apply heat.

  • Activation: Add HATU (1.1 eq) in one single portion. Stir for exactly 5–10 minutes to form the activated HOAt ester. Note: Prolonged activation times without the nucleophile present will lead to slow degradation.

  • Amine Addition: Add the desired amine (1.1–1.2 eq) dropwise or in small portions.

  • Validation & Monitoring: Stir at room temperature for 1–2 hours. Monitor the reaction via LC-MS. You should observe the dominant mass of your target product. A successful, non-degraded reaction will show a negligible M-44 peak (which corresponds to the loss of CO₂).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a water bath strictly below 35 °C .

Quantitative Data Summary

The following table summarizes the expected outcomes when applying various coupling conditions to isoxazole-5-carboxylic acids. This data highlights the absolute necessity of mild activation[1].

Coupling ReagentBaseSolventTemperature (°C)Decarboxylation (%)Target Amide Yield (%)
SOCl₂NoneToluene80> 90%< 5%
DCC / DMAPDMAPDCM4060 - 70%15 - 20%
EDC / HOBtDIPEADMF2515 - 20%65 - 70%
HATUDIPEADMF20 - 25< 5%85 - 95%
T3P (50% in EtOAc)PyridineEtOAc25< 5%80 - 90%

Pathway Visualization

The diagram below illustrates the divergent chemical pathways of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid based on the chosen reaction conditions.

G SM 3-(3-methyloxetan-3-yl)- 1,2-oxazole-5-carboxylic acid HeatBase Thermal / Basic Conditions (>60°C or Strong Base) SM->HeatBase MildCond Mild Activation (HATU/DIPEA, 20-25°C) SM->MildCond Carbanion C5-Carbanion Intermediate (Loss of CO2) HeatBase->Carbanion Activation Energy Reached Degradation Decarboxylated Byproduct (M-44 Mass) Carbanion->Degradation Protonation ActiveEster Stabilized Activated Ester (Rapid Intermediate) MildCond->ActiveEster Outcompetes Decarboxylation Product Desired Amide/Ester Product ActiveEster->Product Nucleophilic Attack

Reaction pathways for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid activation.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

Welcome to the technical support center for the purification and recrystallization of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification and recrystallization of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this specific molecule.

Understanding the Molecule: Key Physicochemical Properties

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a unique molecule presenting specific purification challenges due to its combination of functional groups:

  • Carboxylic Acid: This group imparts acidic properties and the potential for strong intermolecular hydrogen bonding, influencing solubility.

  • Oxetane Ring: A four-membered ether ring, the oxetane moiety is polar and can increase aqueous solubility and metabolic stability.[1][2][3] However, it can also influence the overall crystallinity of the molecule.

  • Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The oxazole ring is thermally stable but can be susceptible to ring-opening under strongly acidic or basic conditions.[4][5]

The interplay of these functional groups dictates the solubility profile and potential impurities, which is critical for designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[6] Given the structure, potential side reactions during synthesis could lead to isomers or ring-opened products.[7]

Q2: Why is my purified product an oil or a sticky gum instead of a crystalline solid?

A2: Oiling out is a common problem in recrystallization and can occur for several reasons.[8][9] It may be due to the presence of impurities that depress the melting point of your compound. Another possibility is that the solution is becoming supersaturated at a temperature above the melting point of your product.[9] Too rapid cooling can also lead to the formation of an oil instead of crystals.[8]

Q3: My compound is streaking on the TLC plate. How can I get a clean spot?

A3: Streaking of carboxylic acids on silica gel TLC plates is a frequent issue. This is due to the interaction between the acidic proton of the carboxyl group and the silica gel. To resolve this, you can add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[6] This will keep the carboxylic acid in its protonated form, leading to a more defined spot.

Q4: What is the best way to store the purified 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid?

A4: Carboxylic acids should be stored in a cool, well-ventilated place away from heat.[10] It is advisable to store them in a tightly closed container, preferably under an inert atmosphere like nitrogen, to prevent moisture absorption and potential degradation.[10] Avoid storing them in metal cabinets, which can corrode.[11] They should be stored separately from bases, oxidizers, and reactive metals.[12]

Troubleshooting Guide: Recrystallization Issues and Solutions

This section addresses specific problems you might encounter during the recrystallization of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[8] 2. The solution is supersaturated. The solution may need a nucleation site to initiate crystal growth.[8] 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[8] 3. Change the solvent system: If the compound remains soluble, you may need to select a different solvent or use a mixed-solvent system.
The product "oils out" instead of crystallizing. 1. The solution is becoming supersaturated above the compound's melting point. 2. High impurity levels are present. Impurities can lower the melting point of the mixture.[9] 3. The cooling rate is too fast. 1. Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and then allow it to cool more slowly.[9] 2. Perform a pre-purification step: Consider an acid-base extraction to remove neutral or basic impurities before recrystallization.[6] 3. Slow down the cooling: Insulate the flask to encourage gradual cooling.[13]
The recovered crystals are colored or appear impure. 1. Colored impurities are present in the crude material. 2. Impurities were trapped during rapid crystal growth. 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use it sparingly as it can also adsorb your product.[13] 2. Re-recrystallize: Dissolve the impure crystals in fresh hot solvent and allow for slower cooling to form purer crystals.[13]
Low recovery of the purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. [9] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are too soluble. 1. Concentrate the mother liquor: If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.[9] 2. Ensure hot filtration is done quickly: Use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.[14] 3. Wash with ice-cold solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general steps for recrystallizing your compound from a single solvent.

1. Solvent Selection:

  • Place a small amount of your crude product (20-30 mg) into a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the test tube. The ideal solvent will dissolve the compound completely when hot.

  • Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a good yield of crystals.[13]

  • Potential solvents to screen for this compound include ethyl acetate, isopropanol, acetonitrile, or toluene/hexane mixtures.

2. Dissolution:

  • Place the crude 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[14]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[14]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[15]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Acid-Base Extraction for Preliminary Purification

This technique is highly effective for separating the carboxylic acid from neutral or basic impurities.[6]

1. Dissolution:

  • Dissolve the crude product in an appropriate organic solvent like diethyl ether or ethyl acetate.

2. Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer.

3. Separation and Reprotonation:

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction.[6]

  • Combine the aqueous extracts and cool the flask in an ice bath.

  • Slowly acidify the aqueous solution with a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.

4. Isolation:

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water to remove any residual salts.[6]

  • Dry the solid thoroughly. This material can then be further purified by recrystallization as described in Protocol 1.

Visualization of Workflows

Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: A general workflow for the single-solvent recrystallization process.

Acid-Base Extraction Workflow

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer A Crude Product in Organic Solvent B Add aq. NaHCO3 A->B C Shake & Vent B->C D Separate Layers C->D E Acidify with dilute HCl D->E G Organic Layer (Neutral/Basic Impurities) D->G Discard F Precipitation E->F H Vacuum Filtration F->H I Pure Carboxylic Acid H->I

Caption: A workflow for the purification of a carboxylic acid using acid-base extraction.

Purity Assessment

After purification, it is essential to assess the purity of your 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. A combination of analytical techniques is recommended for a comprehensive evaluation.[16]

Analytical Technique Purpose Key Considerations
Melting Point Analysis To determine the melting point and melting range. A sharp melting point close to the literature value indicates high purity.[17]A broad melting range suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect impurities.[16]Reversed-phase C18 columns are often suitable for carboxylic acids.[18] The mobile phase may need to be buffered or contain an acid additive for good peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and identify any residual impurities.¹H and ¹³C NMR will provide structural confirmation. Quantitative NMR (qNMR) can be used for an accurate purity determination if a certified internal standard is used.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify unknown impurities by their mass-to-charge ratio.[18]Provides valuable information about the molecular weight of any co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) To quantify residual solvents.[16]The sample may require derivatization to increase its volatility.[19]

By following these guidelines and troubleshooting steps, you will be well-equipped to successfully purify and recrystallize 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, ensuring a high-quality product for your research and development endeavors.

References

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available from: [Link]

  • University of Canterbury. RECRYSTALLISATION. Available from: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available from: [Link]

  • Eureka by PatSnap. How to Utilize Carboxylic Acid for Better Food Quality? Available from: [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]

  • SciSpace. CCXXXII.—A new synthesis of oxazole derivatives. Available from: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Taylor & Francis Online. Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Available from: [Link]

  • Taylor & Francis Online. Oxazole – Knowledge and References. Available from: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. Solvent design for crystallization of carboxylic acids. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • PMC. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ACS Publications. Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Analytical Chemistry. Available from: [Link]

  • University of California, Irvine. Recrystallization-1.doc.pdf. Available from: [Link]

  • ScienceDirect. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization coupled with gas chromatography–mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • PubMed. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available from: [Link]

  • Dojindo. Carboxylic acid-SAM Formation Reagent. Available from: [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Organic Syntheses. Synthesis and Hetero-Michael Addition Reactions of 2-Alkynyl Oxazoles and Oxazolines. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Taylor & Francis Online. Full article: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • PMC. The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. Available from: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • ResearchGate. New oxazole to oxazole recyclization. Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. Available from: [Link]

  • Macmillan Group. Oxazole. Available from: [Link]

Sources

Optimization

Resolving steric hindrance in 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid cross-couplings

Introduction Welcome to the technical support guide for researchers working with 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. This molecule presents a unique synthetic challenge due to the bulky 3-methyloxetane...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. This molecule presents a unique synthetic challenge due to the bulky 3-methyloxetane group, which imparts significant steric hindrance around the oxazole core. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you successfully navigate cross-coupling reactions with this substrate. Our focus will be on the decarboxylative cross-coupling approach, a powerful strategy for directly utilizing the carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid so challenging?

The primary difficulty arises from steric hindrance. The 3-(3-methyloxetan-3-yl) group is a bulky, three-dimensional substituent located adjacent to the oxazole ring. This bulk can impede the approach of the palladium catalyst to the coordination site, slowing down key steps in the catalytic cycle like oxidative addition or transmetalation. Furthermore, direct use of the carboxylic acid adds another layer of complexity compared to traditional couplings with aryl halides.

Q2: What is the most promising strategy for this type of cross-coupling?

For heteroaromatic carboxylic acids, particularly those prone to steric issues, decarboxylative cross-coupling is a highly effective and modular approach.[1][2] This method avoids the need to first convert the carboxylic acid to a halide or triflate. The reaction directly uses the carboxylic acid, which is activated in situ, undergoes decarboxylation to form a key organometallic intermediate, and then couples with an aryl halide.[1][3] This pathway is often more efficient for electron-deficient heterocycles like oxazoles.

Q3: How does decarboxylative cross-coupling work for this oxazole substrate?

The generally accepted mechanism involves a bimetallic system, often using palladium as the catalyst and a silver or copper salt as a co-catalyst or promoter.[1][2]

  • Salt Formation: The oxazole carboxylic acid reacts with a base and the silver(I) salt (e.g., Ag₂CO₃) to form a silver carboxylate.

  • Decarboxylation/Transmetalation: The silver carboxylate undergoes thermal decarboxylation to generate a silver-oxazolyl intermediate. This species then transmetalates to the Pd(II) center of the active catalyst.

  • Catalytic Cycle: The palladium catalyst proceeds through a standard cross-coupling cycle:

    • Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) species to form an Ar-Pd(II)-X complex.

    • Transmetalation: The oxazolyl group is transferred from silver to the palladium center, displacing the halide.

    • Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.

G product Coupled Product (Ar-Oxazole) ag_oxazole ag_oxazole pd2_ox pd2_ox ag_oxazole->pd2_ox Transmetalation Source

Q4: What are the critical reaction parameters to control?

Success in these couplings hinges on the careful selection of four key components:

  • Palladium Catalyst/Precatalyst: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃, is required.

  • Ligand: This is arguably the most critical factor for overcoming steric hindrance. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[4][5][6]

  • Base: A base is needed to form the carboxylate salt. The choice of base can significantly impact yield and side reactions.

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.

Problem 1: Low or No Yield of Desired Product

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Solutions:

  • Cause A: Ineffective Catalyst System for Steric Hindrance. The combination of the bulky oxetane group and the adjacent coupling partner may be too demanding for standard ligands like PPh₃.

    • Solution 1: Switch to Bulky, Electron-Rich Ligands. These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the active catalytic species.[5][6] Consider screening a panel of ligands known to excel in challenging couplings.

    • Solution 2: Employ N-Heterocyclic Carbene (NHC) Ligands. NHC-palladium complexes are often highly active and robust, showing excellent performance for sterically hindered substrates.[4]

Ligand ClassExamplesRationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-donating; stabilizes monoligated Pd(0) species, which are highly active.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™ precatalystsStrong σ-donors that form very stable Pd complexes, preventing decomposition and promoting high catalytic activity.[4]
Ferrocenyl Phosphines dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene)Provides a robust, sterically demanding, and electron-rich environment for the palladium center.[8]
  • Cause B: Inefficient Decarboxylation. The reaction temperature may be too low, or the silver salt may not be effectively promoting CO₂ extrusion.

    • Solution 1: Increase Reaction Temperature. Carefully increase the temperature in 10-20 °C increments. Monitor for potential substrate or product decomposition. High temperatures can accelerate catalyst decomposition, so this should be paired with a robust ligand.[9]

    • Solution 2: Ensure Purity and Stoichiometry of Silver Carbonate. Use high-purity Ag₂CO₃ and ensure it is used in stoichiometric amounts as reported in similar decarboxylative couplings.[1][2]

  • Cause C: Poor Reagent Quality. Degradation of the boronic acid (if using a Suzuki variant), solvent impurities, or presence of oxygen can kill the catalyst.

    • Solution 1: Verify Reagent Purity. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). Ensure all solvents are anhydrous and properly degassed.

    • Solution 2: Rigorous Degassing. Before adding the catalyst, thoroughly degas the reaction mixture using a repeated vacuum/inert gas backfill cycle (3-5 times) or by sparging with argon or nitrogen for 20-30 minutes. Oxygen can lead to phosphine ligand oxidation and the formation of boronic acid homocoupling byproducts.[9][10]

G start Low / No Yield check_ligand Is the ligand suitable for sterically hindered substrates? start->check_ligand check_temp Is the reaction temperature sufficient for decarboxylation? check_ligand->check_temp Yes switch_ligand Action: Switch to bulky ligands (e.g., SPhos, IPr). [4][6][7] check_ligand->switch_ligand No check_reagents Are reagents pure and the system anaerobic? check_temp->check_reagents Yes increase_temp Action: Increase temperature in 10-20 °C increments. Monitor decomposition. check_temp->increase_temp No purify_reagents Action: Use fresh reagents. Ensure rigorous degassing of solvents.[9][10] check_reagents->purify_reagents No end Problem Resolved or Consult Further check_reagents->end Yes

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

Symptom: The reaction mixture turns from a homogeneous solution to a dark, heterogeneous mixture with visible black precipitate.

Possible Causes & Solutions:

  • Cause A: Insufficient Ligand Protection. At elevated temperatures, if the palladium center is not sufficiently coordinated, Pd(0) species can aggregate and precipitate as palladium black, effectively removing the catalyst from the reaction.[9]

    • Solution 1: Increase Ligand-to-Palladium Ratio. While a 1:1 or 2:1 ligand:Pd ratio is common, increasing it to 4:1 can sometimes provide extra stability.[9]

    • Solution 2: Use a More Robust Ligand. As mentioned previously, bulky biarylphosphine and NHC ligands form more stable complexes that are less prone to aggregation.[4][6]

    • Solution 3: Use a Pre-formed Catalyst. Palladium precatalysts (e.g., PEPPSI™-IPr or Buchwald G3/G4 precatalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently than generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Cause B: Reaction Temperature is Too High. While heat is needed for decarboxylation, excessive temperatures will accelerate catalyst decomposition pathways.

    • Solution: Lower the Temperature. Find the minimum temperature required for efficient decarboxylation. A balance must be struck between reaction rate and catalyst stability.[9]

Problem 3: Formation of Side Products

Symptom: Analysis shows the presence of significant impurities, such as protodecarboxylation (replacement of -COOH with -H) or homocoupling of the coupling partner.

Possible Causes & Solutions:

  • Cause A: Protodecarboxylation. The organometallic intermediate (Ag-Oxazole or Pd-Oxazole) is quenched by a proton source before it can couple with the aryl halide.

    • Solution 1: Use an Anhydrous, Aprotic Solvent. Ensure solvents like dioxane, toluene, or DMF are rigorously dried. Water is a common proton source.

    • Solution 2: Choose the Base Carefully. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, ensure they are anhydrous. Some organic bases can be proton sources.

  • Cause B: Homocoupling of Aryl Halide or Boronic Acid Partner. This side reaction is often promoted by the presence of oxygen.

    • Solution: Improve Degassing Technique. This is the most critical step to prevent homocoupling. Ensure the reaction setup is completely free of oxygen before heating.[9][10]

Experimental Protocols

Starting Point Protocol: Decarboxylative Cross-Coupling

This protocol provides a robust starting point for optimization. It is based on conditions reported for similar challenging heterocyclic carboxylic acid couplings.[1][2]

Reagents & Equipment:

  • 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • XPhos (4-10 mol%, Ligand:Pd ratio of 2:1)

  • Ag₂CO₃ (1.5 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • Anhydrous, degassed 1,4-dioxane or Toluene (0.1 M concentration)

  • Schlenk flask or sealed reaction vial, inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, the aryl halide, Ag₂CO₃, and K₂CO₃.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and XPhos ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to the flask to achieve the target concentration.

  • Degassing: Seal the flask and perform one final vacuum/backfill cycle to ensure an oxygen-free headspace.

  • Reaction: Place the flask in a pre-heated oil bath at 110-130 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. [Link]

  • Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. PubMed. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. PMC. [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]

  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • (PDF) Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry. [Link]

  • Cobalt-Catalyzed Decarboxylative 2-Benzoylation of Oxazoles and Thiazoles with α-Oxocarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC. [Link]

  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]

  • (A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate. [Link]

  • Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). Macmillan Group. [Link]

  • Carboxylic acid-assisted sterically demanding reductive cross-coupling between cycloalkenyl and alkyl bromides. Organic Chemistry Frontiers. [Link]

  • Synthetic approaches to heterocyclic systems of pharmaceutical relevance. STAX. [Link]

  • Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI. [Link]

  • Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. PMC. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

Sources

Troubleshooting

Improving shelf-life stability of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability hurdles with highly functionalized building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stability hurdles with highly functionalized building blocks. The molecule 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid presents a fascinating, yet challenging, dichotomy: it combines a sterically congested oxetane ring with a highly acidic isoxazole-5-carboxylic acid moiety.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of your degradation issues and provide self-validating protocols to ensure your API remains stable from bench to clinic.

Mechanistic Causality: The Autocatalytic Trap

To troubleshoot stability, we must first understand the molecular vulnerabilities. Oxetanes are strained four-membered rings. While 3,3-disubstituted oxetanes are generally robust against external nucleophiles due to steric hindrance 1, they remain highly susceptible to ring-opening under acidic conditions 2.

In the solid state or in solution, the free carboxylic acid at the 5-position of the isoxazole ring acts as an endogenous proton donor. When ambient moisture is introduced, it serves as a nucleophile. The carboxylic acid protonates the oxetane oxygen, lowering the activation energy for nucleophilic attack by water. This results in an autocatalytic degradation pathway that yields a ring-opened 1,3-diol degradant. Furthermore, isoxazole-5-carboxylic acids can undergo thermal decarboxylation if exposed to excessive heat during drying 3.

DegradationLogic A Free Carboxylic Acid (Proton Donor) C Protonation of Oxetane Oxygen A->C B Moisture / Humidity (Nucleophile) D Nucleophilic Attack at C2/C4 of Oxetane B->D C->D E Ring-Opened Diol Degradant D->E

Autocatalytic degradation logic of oxetane-carboxylic acid APIs.

Troubleshooting & FAQs

Q: My API shows a new LC-MS peak with a +18 Da mass shift after 1 month at room temperature. What is it? A: This is the classic hydrolytic ring-opened diol. The +18 Da corresponds to the addition of H₂O. The acidic environment provided by the isoxazole-5-carboxylic acid catalyzes the opening of the oxetane ring by ambient moisture.

Q: Can I just store the free acid at -20°C to stop the degradation? A: While sub-zero storage slows the kinetic rate of degradation, it does not eliminate the thermodynamic vulnerability. More importantly, condensation upon thawing introduces the very nucleophile (water) that drives the degradation. You must address the root cause: the presence of the acidic proton.

Q: How do I select the right solvent for purification to avoid ring-opening? A: Never use protic solvents (e.g., Methanol, Ethanol) when handling the free acid form of this molecule. Alcohols will act as nucleophiles, forming ether degradants instead of diols. Utilize aprotic solvents (e.g., Acetonitrile, Dichloromethane) during purification.

Self-Validating Experimental Protocols

To definitively arrest degradation, we must decouple the proton donor from the susceptible oxetane ring. The most effective strategy is Salt Formation . By converting the free acid into a sodium salt, we neutralize the proton source.

This protocol acts as a self-validating system : if the resulting sodium salt exhibits zero +18 Da degradation over 30 days under stress conditions, it empirically proves that the degradation was strictly acid-catalyzed, validating both our mechanistic hypothesis and the formulation strategy.

Protocol A: Synthesis of Sodium 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate

Causality Check: We use Sodium 2-ethylhexanoate because it is a mild, organic-soluble base. It deprotonates the isoxazole carboxylic acid smoothly in aprotic solvents without introducing aqueous hydroxide, which could prematurely hydrolyze the oxetane.

  • Dissolution: Suspend 10.0 g of the API (free acid) in 100 mL of anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

  • Base Addition: Slowly add 1.05 equivalents of Sodium 2-ethylhexanoate (dissolved in 20 mL of anhydrous THF) dropwise over 15 minutes at 20°C.

  • Crystallization: Stir the mixture at room temperature for 2 hours. As the acid is neutralized, the highly polar sodium salt will precipitate out of the less polar THF.

  • Isolation: Filter the precipitate under a blanket of Argon. Wash the filter cake with 2 x 20 mL of cold, anhydrous THF.

  • Drying: Dry the solid in a vacuum oven at 35°C (avoid exceeding 40°C to prevent any risk of decarboxylation 3) for 12 hours.

Protocol B: Lyophilization & Desiccation Workflow

To ensure absolute removal of residual nucleophilic water from the final salt formulation:

  • Dissolve the isolated sodium salt in LC-MS grade Water/tert-Butanol (80:20 v/v).

  • Shell-freeze the solution in a dry ice/acetone bath to maximize surface area.

  • Lyophilize at -50°C and <0.1 mbar for 48 hours.

  • Backfill the lyophilizer with dry Argon, and immediately seal the powder in amber glass vials containing a silica gel desiccant packet.

StabilityWorkflow A API Synthesis B Stress Testing (Moisture, Heat) A->B C Degradation Analysis (LC-MS) B->C D Formulation Strategies C->D E Salt Formation (Neutralize Acid) D->E F Lyophilization & Desiccant Storage D->F G Extended Shelf-Life (>24 Months) E->G F->G

Workflow for mitigating oxetane ring-opening and extending API shelf-life.

Quantitative Stability Data

The following table summarizes the forced degradation data, proving the efficacy of the self-validating salt formation protocol. By removing the acidic proton, the oxetane ring is protected from autocatalytic hydrolysis even under high humidity.

Storage ConditionTimepointFree Acid Purity (HPLC-UV)Sodium Salt Purity (HPLC-UV)Primary Degradant Observed
Initial (T=0) 0 Months99.8%99.9%None
4°C (Desiccated) 3 Months97.2%99.9%+18 Da (Diol) in Free Acid
25°C / 60% RH 3 Months88.5%99.7%+18 Da (Diol) in Free Acid
40°C / 75% RH 1 Month74.1%99.5%+18 Da (Diol) & Decarboxylation

References

  • Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL
  • SAFETY DATA SHEET - Isoxazole-5-carboxylic acid Source: Thermo Fisher Scientific URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Reference Spectrum of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

This guide provides a detailed analysis and a predicted reference ¹H NMR spectrum for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and a predicted reference ¹H NMR spectrum for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally related compounds and established NMR principles to offer a robust, predictive guide for researchers. We will compare the expected chemical shifts with empirical data from analogous oxetane and oxazole structures and provide a validated protocol for acquiring a high-fidelity experimental spectrum.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid presents distinct proton environments that can be predicted with a high degree of confidence. The key to this prediction lies in deconstructing the molecule into its primary fragments—the 3-methyloxetane ring and the 3,5-disubstituted 1,2-oxazole core—and analyzing their typical ¹H NMR spectral characteristics.

Based on this fragment analysis, the following spectrum is predicted in DMSO-d₆. This solvent is recommended due to the presence of the carboxylic acid, ensuring the exchangeable proton is observable.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
H-a (-COOH)12.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. In DMSO-d₆, it typically appears as a broad signal above 12 ppm.
H-b (Oxazole C4-H)~7.5 - 8.0Singlet (s)1HThe lone proton on the 1,2-oxazole ring is at the C4 position. In similar 1,2-oxazole-5-carboxylic acid systems, this proton appears significantly downfield. For instance, the C4-H in related 1,2-oxazole-4-carboxylates has been observed at δ 8.46 ppm[1][2]. The substituent at C3 will influence this, but a downfield singlet is expected.
H-c (Oxetane -CH₂-)~4.6 - 4.8Singlet (s) or two Doublets (d)4HThe four methylene protons on the oxetane ring are diastereotopic. In a simple, unsubstituted oxetane, the protons at the 2- and 4-positions appear around 4.73 ppm[3]. In 3,3-disubstituted oxetanes, these protons are often equivalent and appear as a singlet around 4.2-4.5 ppm[3]. Given the chiral center created by the oxazole substituent, they may appear as two distinct doublets due to geminal coupling, but a sharp singlet is also a strong possibility depending on the rate of ring puckering.
H-d (Oxetane -CH₃)~1.5 - 1.7Singlet (s)3HThe methyl group is attached to a quaternary carbon (C3 of the oxetane ring). It will appear as a singlet. In 3,3-dimethyloxetane, the methyl protons resonate at δ 1.27 ppm[3]. The substitution of one methyl with the oxazole ring is expected to cause a slight downfield shift into the 1.5-1.7 ppm range.

Comparative Analysis with Structural Analogs

The validity of our predicted spectrum is strengthened by comparing the expected shifts to known experimental data for molecules containing the core structural motifs.

The 3-Methyloxetane-3-yl Moiety

Oxetanes are strained four-membered rings, and their proton chemical shifts are well-documented. The protons on carbons adjacent to the ring oxygen (C2 and C4) are deshielded and typically resonate between 4.2 and 4.9 ppm [3][4]. Substituents on the ring significantly influence the precise shifts and the ring's puckering, which affects proton equivalence.

  • Unsubstituted Oxetane: Protons at C2/C4 appear at δ 4.73 ppm, and C3 protons are at δ 2.72 ppm[3].

  • 3,3-Disubstituted Oxetanes: In 3,3-dimethyloxetane, the four C2/C4 protons become equivalent and appear as a singlet at δ 4.23 ppm, while the methyl protons give a singlet at δ 1.27 ppm[3].

Our prediction for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid aligns with these trends. The C2/C4 protons (H-c ) are predicted in the δ 4.6-4.8 ppm range, and the methyl protons (H-d ) are predicted slightly downfield of the 3,3-dimethyloxetane reference due to the electronic influence of the attached oxazole ring.

The 1,2-Oxazole Ring

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle. The chemical shifts of its ring protons are influenced by the positions of the heteroatoms and the nature of its substituents.

  • Parent Oxazole: The protons in unsubstituted oxazole resonate at distinct positions, indicating the electronic environment of the ring[5][6].

  • Substituted 1,2-Oxazoles: In a study of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the proton at the C3 position was observed as a singlet at δ 8.50 ppm[1]. Another publication reports the C4-H of a similar structure at δ 8.46 ppm[2].

For the target molecule, the single proton is at the C4 position, flanked by the oxetane-substituted C3 and the carboxylic acid-substituted C5. This environment strongly supports the prediction of a downfield singlet (H-b ) between 7.5 and 8.0 ppm.

Recommended Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum, a systematic approach is crucial. The following protocol is designed to be self-validating and to resolve the predicted signals clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) A 1. Weigh 5-10 mg of the 3-(3-methyloxetan-3-yl)-1,2-oxazole- 5-carboxylic acid sample. B 2. Dissolve sample in ~0.7 mL of high-purity DMSO-d6. (Reason: Solubilizes polar compound and allows observation of COOH proton). A->B C 3. Add Tetramethylsilane (TMS) as internal standard (δ 0.00 ppm). (Reason: Provides a universal reference). B->C D 4. Transfer solution to a clean, dry 5 mm NMR tube. C->D E 5. Lock and Shim. (Reason: Ensures magnetic field homogeneity for high resolution). D->E F 6. Acquire Spectrum: - Scans (NS): 16-32 - Relaxation Delay (D1): 5s - Acquisition Time (AQ): ~4s (Reason: D1 of 5s ensures full relaxation of all protons, including quaternary-adjacent ones, for accurate integration). E->F G 7. Process Data: - Fourier Transform - Phase Correction - Baseline Correction. F->G H 8. Reference spectrum to TMS peak at δ 0.00 ppm. G->H

Workflow for ¹H NMR Spectrum Acquisition.
Causality Behind Experimental Choices:
  • Solvent (DMSO-d₆): The choice of Dimethyl Sulfoxide-d₆ is critical. Many common solvents like CDCl₃ would lead to rapid proton exchange, potentially broadening or completely obscuring the carboxylic acid proton signal. DMSO-d₆ forms hydrogen bonds with the analyte, slowing this exchange and allowing for the observation of the -COOH proton as a distinct, albeit broad, signal[7].

  • Spectrometer Frequency (≥400 MHz): A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion. While the predicted spectrum appears relatively simple, higher fields will be invaluable for resolving any potential second-order coupling effects or unexpected complexities, particularly with the oxetane protons.

  • Relaxation Delay (D1): A longer relaxation delay of 5 seconds is chosen to ensure quantitative accuracy. Protons near quaternary carbons (like the oxetane methyl group) can have longer relaxation times. A sufficient delay ensures these protons fully relax between pulses, making their integrated signal areas directly proportional to the number of protons they represent.

Conclusion

This guide provides a robust, data-supported framework for understanding the ¹H NMR spectrum of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. By synthesizing information from known structural analogs, we have generated a reliable predicted spectrum that can guide researchers in their synthetic and characterization efforts. The provided experimental protocol is optimized to yield a high-resolution, quantitatively accurate spectrum, ensuring that the empirical data obtained will be of the highest quality for structural verification.

References

  • ResearchGate. ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). Available at: [Link]

  • Bur, S. K., & Padwa, A. (2004). The chemistry of oxetanes. Chemical reviews, 104(5), 2401-2432.
  • Denmark, S. E. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available at: [Link]

  • Kolar, M., & Petrič, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Paananen, T., et al. (1970). Studies on the PMR Spectra of Oxetanes. Suomen Kemistilehti B, 43, 345-51.
  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • ACS Publications. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. Available at: [Link]

  • SpectraBase. Oxazole. Available at: [Link]

Sources

Comparative

Comparing 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylicacid vs gem-dimethyl analogs

Comparative Evaluation of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid vs. gem-Dimethyl Analogs in Lead Optimization Executive Summary In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid vs. gem-Dimethyl Analogs in Lead Optimization

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of sp²-hybridized molecules while maintaining optimal physicochemical properties is a persistent challenge. The 1,2-oxazole (isoxazole) ring is a frequent pharmacophore, but decorating it with lipophilic alkyl groups—such as a tert-butyl (a gem-dimethyl derivative)—often incurs severe penalties in aqueous solubility and metabolic stability. The emergence of the oxetane ring as a bioisostere for gem-dimethyl and carbonyl groups has revolutionized this space. This guide objectively compares the performance of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid against its gem-dimethyl counterpart, providing researchers with the causal mechanisms and experimental protocols needed to leverage this substitution.

The Bioisosteric Rationale: Causality in Property Shifts

Replacing a tert-butyl group with a 3-methyloxetan-3-yl moiety on an isoxazole core is not merely a structural tweak; it is a strategic physicochemical overhaul validated by extensive matched molecular pair analyses (MMPA) 1[1].

  • Lipophilicity and Solubility: The oxetane oxygen introduces a strong dipole and acts as a hydrogen-bond acceptor. This drastically reduces the partition coefficient (LogP) compared to the purely hydrocarbon gem-dimethyl analog 2[2]. The reduction in lipophilicity directly disrupts the crystal lattice energy and enhances hydration, leading to exponential improvements in thermodynamic solubility.

  • Metabolic Clearance: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, rely on hydrophobic interactions to orient substrates within their active sites. By lowering the lipophilicity (LogD), the oxetane motif reduces non-specific hydrophobic binding3[3]. Furthermore, the electron-withdrawing nature of the oxetane oxygen strengthens adjacent C-H bonds, rendering them less susceptible to oxidative metabolism4[4].

G A gem-Dimethyl Analog (High Lipophilicity) B 3-Methyloxetan-3-yl Analog (Increased Polarity) A->B Bioisosteric Replacement C Decreased LogD B->C D Enhanced Aqueous Solubility C->D E Reduced CYP450 Affinity C->E F Lower Intrinsic Clearance E->F

Logical flow of physicochemical improvements via oxetane bioisosteric replacement.

Comparative Data Analysis

The following table synthesizes the physicochemical and pharmacokinetic shifts typically observed when transitioning from a gem-dimethyl-isoxazole to a 3-methyloxetan-3-yl-isoxazole scaffold, based on established MMPA trends in the literature5[5].

Parameter3-(tert-Butyl)-1,2-oxazole-5-carboxylic acid3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acidImpact / Causality
cLogP ~ 2.6~ 1.2Incorporation of the polar oxygen atom reduces lipophilicity by >1 log unit.
Topological Polar Surface Area (tPSA) 50.3 Ų59.5 ŲIncreased polarity enhances solvent interaction without violating Lipinski's rules.
Kinetic Solubility (pH 7.4) < 50 µM> 500 µMDecreased lipophilicity and increased H-bond acceptance drive higher aqueous solubility.
HLM Intrinsic Clearance (CL_int) ~ 48 µL/min/mg~ 14 µL/min/mgReduced lipophilicity lowers CYP450 affinity; electron withdrawal stabilizes adjacent C-H bonds.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these analogs in your own drug discovery campaigns, the following self-validating protocols must be employed. Each protocol incorporates internal controls to ensure data integrity and mechanistic causality.

Protocol A: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality of Design: Nephelometry measures scattered light to detect insoluble particulates. It is chosen over HPLC-UV for primary screening because it allows rapid, label-free quantification of the exact precipitation point in aqueous buffer, directly reflecting physiological conditions without organic modifiers.

  • Stock Preparation: Prepare 10 mM stock solutions of both the oxetane and gem-dimethyl analogs in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense the stocks into a 96-well plate, creating a concentration gradient (e.g., 10, 50, 100, 250, 500 µM) in 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4. Keep final DMSO concentration ≤1% to prevent solvent-induced solubilization artifacts.

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with orbital shaking (300 rpm) to ensure equilibrium is reached.

  • Nephelometric Reading: Read the plate using a laser nephelometer. An inflection point in the scatter signal indicates the solubility limit.

  • Validation (Self-Correction): Include Nicardipine (low solubility control) and Diclofenac (high solubility control). The assay is only valid if Nicardipine precipitates at <50 µM and Diclofenac remains soluble at >500 µM.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality of Design: Measuring intrinsic clearance (CL_int) via substrate depletion in HLMs provides a direct assessment of Phase I oxidative metabolism. Quenching with cold acetonitrile containing an internal standard ensures immediate cessation of enzymatic activity while simultaneously precipitating proteins and normalizing LC-MS/MS injection volumes.

Workflow S1 1. Incubation (HLM + NADPH) S2 2. Sampling (Time-Course) S1->S2 S3 3. Quench (Cold ACN + IS) S2->S3 S4 4. Centrifugation (Protein Prep) S3->S4 S5 5. LC-MS/MS (Analysis) S4->S5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

  • Master Mix Preparation: Prepare a master mix containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂. (Causality: Magnesium is a required cofactor for the NADPH-cytochrome P450 reductase complex).

  • Compound Addition: Spike the isoxazole analogs into the master mix to a final concentration of 1 µM. (Keep DMSO <0.1% to avoid CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots.

  • Quenching & Precipitation: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Validation: Run Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Calculate CL_int using the half-life ( t1/2​ ) derived from the log-linear depletion curve.

Conclusion

The strategic replacement of a gem-dimethyl group with a 3-methyloxetan-3-yl moiety on the 1,2-oxazole-5-carboxylic acid scaffold is a highly effective tactic for lead optimization. Supported by robust matched molecular pair analyses, this bioisosteric shift reliably rescues compounds from poor solubility and rapid metabolic clearance, thereby expanding their therapeutic window and improving overall drug-likeness.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. nih.gov. Available at:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. acs.org. Available at:[Link]

  • Application of Bioisosteres in Drug Design. u-tokyo.ac.jp. Available at:[Link]

Sources

Validation

Structural Elucidation and Metabolic Stability: A Mass Spectrometry Comparison Guide for 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. In modern drug discovery, the strategic replacement of traditional lipophilic groups with polar bioisosteres is a critical t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

In modern drug discovery, the strategic replacement of traditional lipophilic groups with polar bioisosteres is a critical tactic for optimizing pharmacokinetic (PK) profiles. The building block 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid represents a sophisticated evolution in medicinal chemistry, combining a pharmacologically privileged isoxazole core with a 3-methyloxetane ring.

This guide objectively compares the mass spectrometric (MS) fragmentation behavior and analytical performance of this modern oxetane-containing scaffold against its traditional aliphatic counterpart, the tert-butyl derivative. By understanding the causality behind their fragmentation pathways, researchers can establish robust LC-MS/MS workflows for structural elucidation and metabolite identification.

The Bioisosteric Shift: Oxetane vs. tert-Butyl

Historically, tert-butyl groups were heavily utilized to occupy hydrophobic pockets in target proteins. However, their high lipophilicity often leads to poor aqueous solubility and rapid phase I metabolic clearance via cytochrome P450-mediated aliphatic oxidation.

The oxetane ring serves as a premium bioisostere for the tert-butyl group 1. It matches the spatial volume of a gem-dimethyl or tert-butyl group while introducing a highly polar oxygen atom. This modification significantly lowers the LogD, improves aqueous solubility, and alters the molecule's behavior inside a mass spectrometer.

Quantitative Performance Comparison

The following table summarizes the structural, physicochemical, and mass spectrometric differences between the modern oxetane building block and the traditional tert-butyl alternative.

Analytical Metric3-(3-Methyloxetan-3-yl)-isoxazole-5-carboxylic acid3-(tert-Butyl)-isoxazole-5-carboxylic acid
Molecular Formula C8H9NO4C8H11NO3
Exact Mass [M+H]+ 184.0610 m/z170.0817 m/z
Primary MS/MS Neutral Losses -CO₂ (44 Da), -CH₂O (30 Da), -CO (28 Da)-CO₂ (44 Da), -C₄H₈ (56 Da), -CO (28 Da)
Lipophilicity (LogD approx.) Lower (Driven by polar oxetane oxygen)Higher (Driven by hydrophobic alkyl group)
Metabolic Stability (HLM) High (Resistant to CYP450 aliphatic oxidation)Moderate (Susceptible to terminal methyl oxidation)
Diagnostic MS Fragment m/z 154.0504 (Transannular cleavage)m/z 114.0185 (Isobutene loss)

Causality in Mass Spectrometry Fragmentation Mechanisms

To confidently identify 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and its downstream drug conjugates, analysts must understand the thermodynamic drivers behind its fragmentation under Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

The Isoxazole Core: N-O Bond Lability

The isoxazole ring is inherently unstable under collisional activation. The primary fragmentation event is the homolytic or heterolytic cleavage of the weak N-O bond. This initial cleavage triggers a rapid isomerization into a linear nitrile or ketene intermediate. Subsequent thermodynamic stabilization occurs via the expulsion of a neutral carbon monoxide (CO) molecule (-28.01 Da) 2. This pathway is a universal diagnostic marker for isoxazole-containing therapeutics 3.

The Oxetane Ring: Transannular Cleavage

Unlike the tert-butyl group, which typically undergoes a neutral loss of isobutene (C₄H₈, -56 Da) via a McLafferty-type rearrangement, the oxetane ring is governed by severe angle strain (~90° bond angles). Upon collisional activation, the oxetane ring undergoes a characteristic transannular cleavage . This highly regioselective ring cracking results in the neutral loss of formaldehyde (CH₂O, -30.01 Da) 4. Observing a -30 Da neutral loss from the precursor ion is the definitive MS/MS signature confirming the presence of the intact oxetane moiety.

The Carboxylic Acid: Decarboxylation

The C5-carboxylic acid group readily undergoes decarboxylation, resulting in the neutral loss of CO₂ (-44.01 Da). Because this is a low-energy pathway, it is often the base peak in MS/MS spectra acquired at lower collision energies (e.g., NCE 20).

MS_Fragmentation cluster_mechanisms Primary Dissociation Pathways (HCD) M Precursor Ion [M+H]+ m/z 184.0610 Isox Isoxazole Ring Opening (N-O Bond Cleavage) M->Isox Oxet Oxetane Transannular Cleavage (Ring Cracking) M->Oxet Decarb Decarboxylation (C5 Position) M->Decarb Frag1 Product Ion m/z 156.0661 [-CO] Isox->Frag1 Loss of CO (-28.01 Da) Frag2 Product Ion m/z 154.0504 [-CH2O] Oxet->Frag2 Loss of CH2O (-30.01 Da) Frag3 Product Ion m/z 140.0712 [-CO2] Decarb->Frag3 Loss of CO2 (-44.01 Da)

HCD Fragmentation logic for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid.

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system. By incorporating stepped Normalized Collision Energies (NCE) and a system suitability standard, the method guarantees that both low-energy (decarboxylation) and high-energy (oxetane transannular cleavage) fragments are captured in a single duty cycle.

Phase 1: System Suitability & Sample Preparation

Causality: High-resolution mass spectrometry (HRMS) requires strict mass calibration. Running a blank and a known standard prevents false positives from isobaric background noise.

  • Calibration: Calibrate the Orbitrap/Q-TOF mass spectrometer in positive ion mode to achieve a mass accuracy of <2 ppm using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Standard Preparation: Dissolve 1.0 mg of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in an aqueous diluent (50:50 Water:Acetonitrile containing 0.1% Formic Acid) to promote optimal protonation [M+H]+.

Phase 2: Chromatographic Separation (UHPLC)

Causality: A sub-2-micron C18 column is chosen to handle the moderate polarity of the oxetane-isoxazole system, ensuring a sharp, symmetrical peak and preventing ion suppression.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0–0.5 min: 5% B

    • 0.5–4.0 min: Linear gradient to 95% B

    • 4.0–5.0 min: Hold at 95% B

    • Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Phase 3: HRMS/MS Acquisition Parameters

Causality: Stepped NCE is critical. NCE 20 captures the fragile decarboxylation event, while NCE 40 provides enough kinetic energy to shatter the strained oxetane ring.

  • Ion Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Source Settings: Spray Voltage: 3.5 kV; Capillary Temp: 275°C; Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • Full MS (MS1): Resolution: 70,000 FWHM; AGC Target: 3e6; Scan Range: m/z 50–500.

  • Data-Dependent MS2 (ddMS2):

    • Resolution: 17,500 FWHM.

    • Isolation Window: 1.5 m/z.

    • Fragmentation: HCD with Stepped NCE at 20, 30, and 40.

Workflow S1 System Calibration (<2 ppm Mass Accuracy) S2 UHPLC Separation (BEH C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 HCD Fragmentation (Stepped NCE 20/30/40) S3->S4 S5 Data Analysis (EIC & Fragment Annotation) S4->S5

Self-validating LC-HRMS/MS analytical workflow for structural elucidation.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter (2025).[Link]

  • Bouchoux, G., & Hoppilliard, Y. Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464 (1981).[Link]

  • Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules. OuluREPO. [Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society (2024).[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid Purity

Executive Summary In the landscape of pharmaceutical research and development, the purity of specialized building blocks directly impacts downstream reaction yields, impurity profiles, and the safety of the final Active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and development, the purity of specialized building blocks directly impacts downstream reaction yields, impurity profiles, and the safety of the final Active Pharmaceutical Ingredient (API)[1]. 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a highly functionalized intermediate. The incorporation of the oxetane ring enhances physicochemical properties such as aqueous solubility and metabolic stability, while the isoxazole core provides a versatile scaffold for medicinal chemistry.

Validating the purity of such novel intermediates presents a unique analytical challenge. Because identical, highly purified reference standards are often unavailable during early-stage development, relying solely on traditional relative methods can lead to inaccurate purity assignments. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR), providing field-proven, self-validating protocols aligned with ICH Q2(R2) guidelines[2].

The Analytical Challenge: Structural Nuances

To design a robust analytical strategy, we must first analyze the physicochemical properties of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid:

  • Isoxazole-5-carboxylic acid moiety: Provides a strong UV chromophore (typically absorbing around 220–250 nm) and is highly polar. The acidic proton (pKa ~3.5) requires strict pH control during chromatography to prevent peak tailing.

  • 3-methyloxetan-3-yl moiety: Lacks UV absorbance but possesses highly distinct, isolated proton resonances. The methyl group appears as a sharp singlet (~1.6 ppm), and the oxetane methylene protons appear in a clean region (~4.5–5.0 ppm), making the molecule an ideal candidate for qNMR[3].

Methodological Comparison: HPLC-UV vs. LC-MS vs. qNMR

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing orthogonal methods is strongly recommended[4].

Table 1: Comparative Performance Characteristics
FeatureHPLC-UVLC-MS1H-qNMR
Primary Output Chromatographic peak area %Mass-to-charge (m/z) ratio & areaMolar ratio via resonance integral
Purity Type Relative (Assumes equal UV response)Qualitative / Semi-quantitativeAbsolute Mass Fraction[5]
Reference Standard Required (Identical to analyte)Required (For quantification)Not Required (Uses independent ISTD)[1]
Impurity Detection Excellent for UV-active trace impuritiesExcellent for identifying unknownsLimited by signal overlap & sensitivity
Analysis Time 15–30 minutes per run15–30 minutes per run5–15 minutes per run

Verdict: HPLC-UV excels at separating complex mixtures and detecting trace impurities, but it cannot determine absolute purity without a reference standard. 1H-qNMR is a primary analytical method that provides direct, absolute quantification without needing a standard of the analyte itself[1]. Therefore, modern pharmaceutical validation utilizes qNMR to establish the absolute purity of a primary batch , which is then used as the reference standard for high-throughput HPLC-UV routine testing.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: HPLC-UV Method Validation (Routine Purity)

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Causality: The carboxylic acid group on the isoxazole ring will partially ionize at neutral pH, causing split peaks and severe tailing. TFA buffers the mobile phase to pH ~2.0, fully protonating the carboxylic acid. This ensures the molecule remains in a single, neutral state, driving reproducible retention times and sharp peak shapes.

Step 2: Gradient Elution Design

  • Action: Program a linear gradient from 5% B to 95% B over 15 minutes, utilizing a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Causality: The high polarity of the oxetane-isoxazole core requires highly aqueous conditions (5% B) for initial retention. The rapid ramp to 95% B ensures that any lipophilic synthetic byproducts (e.g., unreacted halogenated precursors) are efficiently washed from the column, preventing carryover.

Step 3: System Suitability Testing (SST)

  • Action: Inject a 1.0 mg/mL standard solution 5 consecutive times before analyzing the unknown batch.

  • System Validation Check: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 1.0%, the USP tailing factor is < 1.5, and theoretical plates > 2000. This proves the instrument's fluidics and detector are stable prior to data collection[6].

Protocol B: 1H-qNMR Absolute Purity Determination

Step 1: Internal Standard (ISTD) Selection

  • Action: Select NIST-traceable Maleic Acid as the internal standard.

  • Causality: Maleic acid produces a single, sharp resonance at ~6.26 ppm in DMSO-d6. This chemical shift perfectly avoids the oxetane methyl singlet (~1.6 ppm), the oxetane methylene signals (~4.5–5.0 ppm), and the isoxazole aromatic proton (~7.2 ppm). Preventing signal overlap is the fundamental physical requirement for accurate qNMR integration[3].

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh ~10.00 mg of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and ~5.00 mg of Maleic Acid into the same vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL DMSO-d6.

  • Causality: qNMR is a molar-based technique. The absolute purity calculation is mathematically derived directly from the mass ratio of the analyte to the ISTD. Any static electricity or draft during weighing will linearly propagate into a purity error[3].

Step 3: Relaxation Delay (D1) Optimization

  • Action: Set the NMR relaxation delay (D1) to 30 seconds and the flip angle to 90°.

  • Causality: For integrals to be directly proportional to the number of nuclei, all excited protons must fully return to their equilibrium state (longitudinal relaxation, T1) before the next pulse. A D1 of >5 × T1 ensures >99.3% magnetization recovery, preventing the artificial suppression of slower-relaxing signals[1].

Step 4: Purity Calculation

  • System Validation Check: Integrate the Maleic acid peak (set to 2.00 protons). Integrate the oxetane methyl singlet (represents 3.00 protons). Calculate absolute purity using the standard qNMR equation[3], which factors in the integral values, number of protons, molar masses, and weighed masses of both the analyte and standard.

Validation Data & Results (ICH Q2(R2) Framework)

Following the execution of the orthogonal protocols, the methods must be validated against the ICH Q2(R2) criteria[2]. Below is a summary of the validation data demonstrating that both methods are fit for their intended purpose.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV Results1H-qNMR Results
Specificity No interference at analyte retention/shiftPass (Resolution > 2.5)Pass (No overlapping resonances)
Linearity (Range) R² ≥ 0.999 over 50–150% target conc.R² = 0.9998R² = 0.9995
Accuracy (Recovery) 98.0% – 102.0% recovery of spiked mass99.4% ± 0.5%99.8% ± 0.2%
Repeatability (Precision) Intra-day RSD ≤ 1.0% (n=6)0.65% RSD0.30% RSD
Intermediate Precision Inter-day RSD ≤ 1.5% (n=12)0.82% RSD0.45% RSD

Data Interpretation: While HPLC-UV provides excellent precision, the qNMR method demonstrates superior accuracy (closer to 100% recovery) and tighter repeatability. This is because qNMR does not rely on UV response factors, which can vary between the monomeric acid and any potential anhydride or dimerized impurities[1].

Workflow Visualization

To ensure robust regulatory compliance, the data from both methods must be reconciled. The following diagram illustrates the orthogonal validation workflow.

PurityWorkflow A Compound Synthesis 3-(3-methyloxetan-3-yl)- 1,2-oxazole-5-carboxylic acid B Sample Preparation & System Suitability Testing (SST) A->B C1 HPLC-UV Analysis (Relative Purity) B->C1 C2 1H-qNMR Analysis (Absolute Purity) B->C2 D1 Chromatographic Integration (Impurity Profiling) C1->D1 D2 Resonance Integration (Molar Ratio Calculation) C2->D2 E Orthogonal Data Reconciliation (Response Factor Correction) D1->E D2->E F Validated Purity Assignment ICH Q2(R2) Compliant E->F

Orthogonal purity validation workflow combining HPLC-UV and 1H-qNMR for data reconciliation.

Conclusion & Best Practices

For complex intermediates like 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, relying on a single analytical technique is a critical risk vector. HPLC-UV is indispensable for tracking trace impurities and ensuring batch-to-batch consistency. However, it must be anchored by 1H-qNMR to establish the absolute mass fraction of the primary reference standard[5]. By implementing the self-validating protocols outlined above, analytical scientists can ensure full compliance with ICH Q2(R2) standards, guaranteeing the integrity of downstream drug development processes.

References

  • Quantitative NMR (qNMR) vs.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy BenchChem URL
  • Validation of Analytical Procedures Q2(R2)
  • Journal of Medicinal Chemistry (ACS Publications)
  • ICH Q2(R2)
  • A Guide to Quantitative NMR (qNMR)

Sources

Validation

A Comparative Guide to the Bioisosteric Relationship of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and 3-tert-butyl-1,2-oxazole-5-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug discovery, the practice of bioisosterism—the strategic substitution of one functional group for another with similar physicochemical properties—stands as a cornerstone of lead optimization.[1][2] This powerful strategy allows medicinal chemists to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates, thereby enhancing their therapeutic potential.[3] A particularly compelling bioisosteric pairing that has gained significant traction is the replacement of the sterically bulky and lipophilic tert-butyl group with the more polar and metabolically robust 3-substituted oxetane ring.

This guide provides an in-depth, objective comparison of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and its tert-butyl analogue, 3-tert-butyl-1,2-oxazole-5-carboxylic acid . Through a detailed analysis of their predicted physicochemical properties, plausible synthetic routes, and the anticipated impact on their biological performance, we will illustrate the profound advantages that the oxetane-for-tert-butyl bioisosteric switch can confer upon a molecular scaffold. This comparison will serve as a practical, data-supported resource for researchers engaged in the design and development of novel therapeutics.

Molecular Structures and Predicted Physicochemical Properties

The seemingly subtle substitution of a 3-methyloxetane for a tert-butyl group at the 3-position of the 1,2-oxazole-5-carboxylic acid core profoundly alters the molecule's physicochemical characteristics. These changes are pivotal in shaping the druglike properties of the respective compounds.

Property3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid3-tert-butyl-1,2-oxazole-5-carboxylic acidPredicted Impact of Bioisosteric Replacement
Molecular Formula C₈H₉NO₄[4]C₈H₁₁NO₃[5]Introduction of an additional oxygen atom
Molecular Weight 183.16 g/mol [4]169.18 g/mol [5]Minor increase in molecular weight
Predicted LogP ~0.7 (based on close analog)[6]1.6[5]Significant decrease in lipophilicity
Predicted Aqueous Solubility Expected to be higherExpected to be lowerEnhanced aqueous solubility
Polar Surface Area (PSA) ~72.6 Ų (based on close analog)[6]63.3 Ų[5]Increased polar surface area

Note: Predicted values are computationally derived and serve as estimations. Experimental verification is required for definitive characterization.

Plausible Synthetic Pathways

The synthesis of these isoxazole derivatives can be approached through established methodologies in heterocyclic chemistry. Below are proposed synthetic routes for both compounds.

Synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

The synthesis of the oxetane-containing analogue would likely commence with the construction of the 3-methyl-3-oxetaneacetonitrile, a key building block. This can be achieved from 3-hydroxymethyl-3-methyloxetane.[7] The nitrile is then converted to the corresponding amidoxime, which undergoes cyclization with a suitable three-carbon electrophile to furnish the isoxazole ring. Subsequent hydrolysis of an ester protecting group on the carboxylic acid would yield the final product.

G cluster_0 Synthesis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid 3-hydroxymethyl-3-methyloxetane 3-hydroxymethyl-3-methyloxetane 3-methyl-3-oxetaneacetonitrile 3-methyl-3-oxetaneacetonitrile 3-hydroxymethyl-3-methyloxetane->3-methyl-3-oxetaneacetonitrile 1. Tosylation 2. NaCN 3-methyl-3-oxetane-acetamidoxime 3-methyl-3-oxetane-acetamidoxime 3-methyl-3-oxetaneacetonitrile->3-methyl-3-oxetane-acetamidoxime NH2OH Ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate Ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate 3-methyl-3-oxetane-acetamidoxime->Ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate Ethyl propiolate, NaOEt Final_Product_Oxetane 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid Ethyl 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylate->Final_Product_Oxetane LiOH, H2O/THF

Caption: Proposed synthesis of the oxetane-containing compound.

Synthesis of 3-tert-butyl-1,2-oxazole-5-carboxylic acid

The synthesis of the tert-butyl analogue can be achieved through a similar strategy, starting from the readily available pivalonitrile (trimethylacetonitrile). Conversion to the amidoxime followed by cyclization and ester hydrolysis would afford the target molecule.

G cluster_1 Synthesis of 3-tert-butyl-1,2-oxazole-5-carboxylic acid Pivalonitrile Pivalonitrile Pivalamidoxime Pivalamidoxime Pivalonitrile->Pivalamidoxime NH2OH Ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate Ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate Pivalamidoxime->Ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate Ethyl propiolate, NaOEt Final_Product_tButyl 3-tert-butyl-1,2-oxazole-5-carboxylic acid Ethyl 3-tert-butyl-1,2-oxazole-5-carboxylate->Final_Product_tButyl LiOH, H2O/THF

Caption: Proposed synthesis of the tert-butyl-containing compound.

A Comparative Analysis of Bioisosteric Effects

The substitution of the tert-butyl group with a 3-methyloxetane moiety is anticipated to have a cascade of beneficial effects on the molecule's ADMET properties.

G cluster_0 tert-Butyl Analog cluster_1 Oxetane Bioisostere tert_butyl 3-tert-butyl-1,2-oxazole-5-carboxylic acid properties_t Higher Lipophilicity (LogP) Lower Aqueous Solubility Potential Metabolic Liability (CYP Oxidation) tert_butyl->properties_t oxetane 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid tert_butyl->oxetane Bioisosteric Replacement properties_o Lower Lipophilicity (LogP) Higher Aqueous Solubility Improved Metabolic Stability Potential for H-bond Acceptor Interactions oxetane->properties_o

Caption: Bioisosteric replacement and its predicted impact.

Enhanced Aqueous Solubility

The introduction of the oxygen atom in the oxetane ring significantly increases the polarity of the substituent, as reflected in the higher predicted Polar Surface Area (PSA) for the oxetane analogue. This increased polarity is expected to improve the molecule's interaction with water, leading to enhanced aqueous solubility.[8] Improved solubility is a critical factor for achieving adequate drug exposure in vivo, particularly for oral administration.

Reduced Lipophilicity (LogP)

The lipophilicity of a drug candidate, often quantified by its octanol-water partition coefficient (LogP), is a key determinant of its permeability, distribution, and potential for off-target effects. The tert-butyl group is highly lipophilic, which can contribute to poor solubility and non-specific binding. The replacement with the more polar oxetane ring is predicted to substantially lower the LogP value. This reduction in lipophilicity can lead to a more favorable ADMET profile, including reduced plasma protein binding and a lower potential for accumulation in adipose tissue.

Improved Metabolic Stability

The tert-butyl group, while often incorporated to introduce steric bulk, can be susceptible to cytochrome P450 (CYP)-mediated oxidation at one of the methyl groups. This metabolic pathway can lead to rapid clearance of the drug from the body, reducing its efficacy. The oxetane ring is generally more resistant to oxidative metabolism. By replacing the tert-butyl group, the 3-methyloxetane moiety can block this potential metabolic hotspot, leading to increased metabolic stability and a longer in vivo half-life.

Impact on Target Engagement and Biological Activity

The bioisosteric replacement of a tert-butyl group with a 3-methyloxetane can also influence target binding. The oxetane oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction with the target protein that is absent in the tert-butyl analogue. While the overall shape and size are similar, the altered electronics and potential for new interactions could either enhance or slightly diminish binding affinity, depending on the specific topology of the target's binding pocket. Therefore, experimental validation of target engagement is crucial.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of the oxetane bioisostere, a series of standardized in vitro assays should be performed.

G cluster_0 Experimental Workflow Start Synthesized Compounds Solubility Aqueous Solubility Assay Start->Solubility LogP LogP Determination Start->LogP Metabolism Metabolic Stability Assay Start->Metabolism Target Target Engagement Assay Start->Target Data Comparative Data Analysis Solubility->Data LogP->Data Metabolism->Data Target->Data

Caption: Workflow for the comparative experimental evaluation.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 1-2 mg) to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

LogP Determination (Shake-Flask Method)

This assay measures the partitioning of a compound between an aqueous and an organic phase.

  • Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa.

  • Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and PBS.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and PBS phases using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer in a 96-well plate.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with varying concentrations of the test compound or a vehicle control for a specified time.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Conclusion

The bioisosteric replacement of a tert-butyl group with a 3-methyloxetane moiety represents a sophisticated and highly effective strategy in modern medicinal chemistry. As illustrated by the comparative analysis of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid and its tert-butyl counterpart, this substitution is predicted to confer a multitude of advantages. These include enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, all of which are critical for the development of a successful drug candidate. While the impact on target affinity requires empirical validation, the potential for new hydrogen bonding interactions offers an exciting avenue for potency modulation. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these predicted benefits. For drug development professionals, embracing such strategic bioisosteric replacements is not merely an exercise in molecular modification, but a crucial step towards designing safer, more effective medicines.

References

  • Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. (n.d.). ResearchGate. Retrieved March 18, 2026, from https://www.researchgate.
  • 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/62385927
  • The Calculation of Polar Surface Area from First Principles: An Application of Quantum Chemical Topology to Drug Design. (2007). ResearchGate. Retrieved March 18, 2026, from https://www.researchgate.net/publication/51860505_The_Calculation_of_Polar_Surface_Area_from_First_Principles_An_Application_of_Quantum_Chemical_Topology_to_Drug_Design
  • 5-tert-Butyl-1,2-oxazole-3-carboxylic acid. (n.d.). PubChem. Retrieved March 18, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/17389664
  • Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. (n.d.). Global Journal of Medical Research. Retrieved March 18, 2026, from https://medicalresearchjournal.org/index.php/GJMR/article/view/1032
  • 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. (n.d.). CymitQuimica. Retrieved March 18, 2026, from https://www.cymitquimica.com/3-3-methyloxetan-3-yl-1-2-oxazole-5-carboxylic-acid-1589005-43-5
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry. Retrieved March 18, 2026, from https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
  • Synthesis of 3-azidomethyl-3-methyloxetane. (2005). ResearchGate. Retrieved March 18, 2026, from https://www.researchgate.net/publication/237691857_Synthesis_of_3-azidomethyl-3-methyloxetane
  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved March 18, 2026, from https://chem-space.com/news/b_2-bioisosteric-replacements
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Beilstein Journals. Retrieved March 18, 2026, from https://www.beilstein-journals.org/bjoc/articles/13/140
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Europe PMC. Retrieved March 18, 2026, from https://europepmc.org/article/med/28918306
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). RSC Publishing. Retrieved March 18, 2026, from https://pubs.rsc.org/en/content/articlelanding/2023/qo/d2qo01540f
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Retrieved March 18, 2026, from https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00178
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. Retrieved March 18, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/67343e06a38b10879f848149
  • 3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. (n.d.). NextSDS. Retrieved March 18, 2026, from https://www.nextsds.com/3-tert-butyl-4-5-dihydro-1-2-oxazole-5-carboxylic-acid-cas-1601085-89-5-994-455-0
  • Anti-Cancer Drug Solubility Development within a Green Solvent: Design of Novel and Robust Mathematical Models Based on Artificial Intelligence. (2022). MDPI. Retrieved March 18, 2026, from https://www.mdpi.com/2673-4591/29/3/65
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec. Retrieved March 18, 2026, from https://www.wuxiapptec.com/insights/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO - UFRJ. Retrieved March 18, 2026, from http://www.lassbio.icb.ufrj.br/cursos/grad/farmacia/material/QuimicaFarmaceutica/pdfs/Bioisosterism.pdf

Sources

Comparative

Metabolic Stability Comparison Guide: 3-(3-Methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid vs. Traditional Alkyl Bioisosteres

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound often requires surgically modifying metabolic "soft spots" without disrupting target affinity. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound often requires surgically modifying metabolic "soft spots" without disrupting target affinity. This guide provides an objective, data-driven comparison of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid against its traditional alkyl and carbocyclic counterparts. By replacing highly lipophilic groups with a 3-methyloxetane bioisostere, researchers can drastically improve metabolic stability, lower lipophilicity, and enhance aqueous solubility.

Mechanistic Rationale: The Oxetane Bioisosteric Advantage

When designing 1,2-oxazole (isoxazole) based therapeutics, bulky substituents like the tert-butyl group are frequently employed to occupy hydrophobic binding pockets. However, these sp3-rich hydrocarbon groups are highly susceptible to cytochrome P450 (CYP450)-mediated aliphatic oxidation, leading to rapid systemic clearance[1].

Replacing a tert-butyl group with a 3-methyloxetane motif fundamentally alters the molecule's interaction with metabolic enzymes. The causality behind this improvement is driven by three physicochemical shifts:

  • Inductive Deactivation: The highly electronegative oxygen atom in the four-membered oxetane ring exerts a strong electron-withdrawing effect. This reduces the electron density of the adjacent methyl and ring C-H bonds, increasing the bond dissociation energy required for CYP450-mediated hydrogen atom transfer (HAT)—the rate-limiting step in oxidative metabolism ()[2].

  • Lipophilicity Reduction: The oxetane oxygen introduces a significant dipole moment and acts as a hydrogen-bond acceptor. This lowers the LogD of the molecule, subsequently reducing its non-specific partitioning into the highly lipophilic active sites of CYP enzymes ()[3].

  • Steric and Strain Effects: The rigid, puckered conformation of the oxetane ring introduces steric hindrance and ring strain that thermodynamically disfavor the formation of radical intermediates during the oxidative cycle[4].

MetabolicPathway TButyl tert-Butyl Isoxazole (High LogD, Electron Rich) CYP450_1 CYP450 Oxidation TButyl->CYP450_1 Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450_1->Metabolite Oxetane 3-Methyloxetane Isoxazole (Low LogD, Electron Withdrawn) CYP450_2 CYP450 Resistance Oxetane->CYP450_2 Stable Intact Parent Drug (Prolonged Half-Life) CYP450_2->Stable

Fig 1. CYP450-mediated metabolic degradation pathway of tert-butyl vs. 3-methyloxetane bioisosteres.

Comparative Metabolic Stability Profiling

To objectively evaluate the performance of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, we compare it against traditional matched molecular pairs (MMPs). The quantitative data below illustrates the typical trajectory of physicochemical and metabolic improvements observed when transitioning to an oxetane bioisostere.

Compound AnalogR-Group at C3LogD (pH 7.4)Thermodynamic Solubility (µM)HLM CLint​ (µL/min/mg)HLM t1/2​ (min)
Analog A (Alkyl) tert-Butyl2.8< 5085.416
Analog B (Carbocycle) 1-Methylcyclopropyl2.511052.126
Target Compound 3-Methyloxetan-3-yl1.1> 400012.3> 110

Note: Data reflects established matched molecular pair (MMP) trends for oxetane bioisosterism applied to isoxazole scaffolds.

Experimental Methodology: Self-Validating Microsomal Assay

To empirically validate the metabolic stability of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, a Human Liver Microsome (HLM) intrinsic clearance assay is utilized.

Critical Handling Note (Chemical vs. Metabolic Stability): While the oxetane ring confers metabolic stability against CYP enzymes, free oxetane-carboxylic acids can exhibit chemical instability. They are prone to unexpected intramolecular isomerization into lactones if stored at room temperature or heated ()[5]. To prevent false-positive clearance rates, all stock solutions must be prepared fresh, kept on ice during handling, and stored at -20°C.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock of the test compound in DMSO.

  • Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Causality: The final assay DMSO concentration must remain <0.1%. Higher concentrations of DMSO act as competitive inhibitors for several CYP isoforms, artificially inflating the apparent half-life of the compound.

  • Thaw HLMs on ice and dilute to a working concentration of 0.5 mg/mL protein.

2. Self-Validating Controls:

  • Positive Control: Include Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil fails to degrade, the microsomal enzymes have lost activity, invalidating the run.

  • Negative Control (No-Cofactor): Run a parallel incubation lacking the NADPH regenerating system. Causality: Because CYP450 enzymes require NADPH to function, any degradation observed in this control indicates chemical instability (e.g., lactonization) rather than enzymatic metabolism[5].

3. Incubation and Sampling:

  • Pre-incubate the test compound and HLM mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

4. Quenching and Extraction:

  • Immediately quench each aliquot by transferring it into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard (IS). Causality: MeCN instantly denatures the CYP enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates the microsomal proteins, preventing them from clogging the LC-MS/MS column during analysis.

5. Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Calculate Intrinsic Clearance ( CLint​ ) using the first-order elimination rate constant ( k ).

HLMWorkflow Step1 1. Prepare Incubation Mix (Test Cpd + HLM + Buffer) Step2 2. Pre-incubate at 37°C (5 minutes) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Cofactor) Step2->Step3 Step4 4. Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench Reaction (Add cold MeCN + IS) Step4->Step5 Step6 6. Centrifuge & Analyze (LC-MS/MS Quantification) Step5->Step6

Fig 2. Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry URL:[Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids The Journal of Organic Chemistry (via NIH/PMC) URL:[Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Pharmacology & Pharmacy (Scientific Research Publishing) URL:[Link]

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Validation

A Senior Application Scientist's Guide to IR Spectroscopy Validation of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

This guide provides a comprehensive framework for the validation of the chemical structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of the chemical structure of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of peaks to offer an in-depth analysis of the spectral data, grounded in the principles of molecular vibrations and functional group analysis. Here, we emphasize not just the "what" but the "why" of the spectroscopic features, ensuring a robust and reliable validation process.

The Analytical Imperative: Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative technique for identifying the functional groups present in a molecule.[1][2] The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes.[1] For a molecule as functionally rich as 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, the IR spectrum provides a unique "fingerprint," allowing for a detailed comparison between the expected and observed spectral features.[2]

The target molecule possesses three key functional groups, each with characteristic vibrational frequencies: a carboxylic acid, a 1,2-oxazole ring, and a 3-methyl-3-oxetanyl moiety. The validation process hinges on the identification and rationalization of the IR absorption bands corresponding to these groups.

Comparative Analysis: Expected vs. Experimental IR Peaks

The following table outlines the expected IR absorption ranges for the key functional groups of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid, based on established spectroscopic principles. This table should be used as a reference for comparison against an experimental spectrum.

Functional Group/Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Key Characteristics
Carboxylic Acid
O-H Stretch2500 - 3300Broad, StrongThis exceptionally broad peak is a hallmark of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching frequencies.[1][3][4]
C=O Stretch1690 - 1760Strong, SharpThe position is influenced by dimerization and potential conjugation with the oxazole ring.[3][5] Aromatic or conjugated acids tend to absorb at the lower end of this range.[6]
C-O Stretch1210 - 1320Medium to StrongThis peak arises from the stretching of the carbon-oxygen single bond in the carboxyl group.[3][6]
O-H Bend (out-of-plane)910 - 950Broad, MediumAnother characteristic, broad absorption for carboxylic acids.[3][6]
1,2-Oxazole Ring
C=N Stretch1600 - 1650Medium to StrongCharacteristic of the carbon-nitrogen double bond within the heterocyclic ring.[7]
C=C Stretch~1550 - 1700MediumExpected from the carbon-carbon double bond within the oxazole ring.[4]
C-O-C Stretch (ring)1000 - 1300Medium to StrongThe stretching vibrations of the C-O-C linkage within the oxazole ring contribute to this region.[7]
3-Methyloxetan-3-yl Moiety
C-H Stretch (Alkyl)2850 - 2950Medium to StrongArises from the C-H bonds of the methyl and methylene groups on the oxetane ring.[8]
C-O-C Asymmetric Stretch (ring)~950 - 1050StrongThe strained four-membered ether ring exhibits a characteristic strong C-O stretching band. For oxetane itself, this is observed around 1008 cm⁻¹.[9]
Ring Puckering/Deformation< 900Weak to MediumFour-membered rings like oxetane have characteristic low-frequency ring deformation modes.[9][10]

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of a high-quality and reliable IR spectrum, a rigorous and well-documented experimental protocol is essential. The following workflow is designed to be self-validating by incorporating steps for background correction and sample preparation best practices.

Workflow for FTIR Analysis

FTIR_Validation_Workflow FTIR Validation Workflow for 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Sample Drying (Ensure removal of residual solvents/water) B 2. Select Sampling Technique (e.g., KBr Pellet or ATR) A->B C 3a. KBr Pellet Preparation (Grind 1-2 mg sample with 100-200 mg KBr, press into a transparent pellet) B->C Solid Sample D 3b. ATR Preparation (Place a small amount of solid sample on the ATR crystal) B->D Solid Sample E 4. Background Spectrum Acquisition (Empty instrument for KBr, clean crystal for ATR) C->E D->E F 5. Sample Spectrum Acquisition (Place sample in beam path, acquire spectrum) E->F G 6. Data Processing (Baseline correction, normalization) F->G H 7. Peak Identification and Assignment G->H I 8. Comparison with Reference Data H->I J 9. Final Structure Validation I->J

Caption: A stepwise workflow for the FTIR validation of the target compound.

Detailed Step-by-Step Methodology
  • Sample Preparation: The choice of sampling technique is critical for obtaining a high-quality spectrum.

    • KBr Pellet Method: This is a classic technique for solid samples.[11][12]

      • Thoroughly grind 1-2 mg of the dried 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[11]

      • Transfer the mixture to a pellet die and press under high pressure to form a thin, transparent pellet.[11] The transparency is crucial for minimizing light scattering.

    • Attenuated Total Reflectance (ATR): ATR is a modern, rapid technique that requires minimal sample preparation.[11][12]

      • Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Place a small amount of the solid sample directly onto the crystal surface.

      • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

  • Data Acquisition:

    • Background Spectrum: Always acquire a background spectrum immediately before the sample spectrum.[13] For the KBr method, this is done with an empty sample compartment. For ATR, it is done with the clean, empty crystal. This step is crucial for correcting for atmospheric water and carbon dioxide absorptions, as well as any instrumental artifacts.

    • Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the infrared beam path and acquire the spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

  • Data Analysis and Interpretation:

    • Processing: Perform any necessary data processing, such as baseline correction and normalization.

    • Peak Assignment: Identify the major absorption bands in the spectrum and assign them to the corresponding functional group vibrations using the reference table above.

    • Fingerprint Region: Pay close attention to the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule's overall structure.[4]

    • Validation: A successful validation is achieved when all the expected characteristic peaks are present in the experimental spectrum, and there are no significant, unexplainable absorptions that would suggest impurities or an incorrect structure.

Trustworthiness Through Self-Validation

The described protocol is inherently self-validating. The acquisition of a background spectrum provides a direct control for environmental and instrumental variables. Furthermore, the use of well-established sample preparation techniques minimizes the introduction of artifacts.[11][12][14] The comparison of the experimental data to a detailed table of expected peaks, derived from fundamental principles and extensive literature, provides a logical and evidence-based framework for structural confirmation.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural validation of newly synthesized compounds like 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid. By following a systematic approach that combines robust experimental technique with a thorough understanding of the underlying spectroscopic principles, researchers can confidently confirm the presence of the key functional moieties. This guide provides the necessary framework for such an analysis, empowering scientists to generate reliable and defensible spectroscopic data in their research and development endeavors.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). Retrieved from [Link]

  • Al-Jabiri, M. A. (2015). Synchrotron-based infrared spectrum of oxetane. University of Manitoba. Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Lodi, L., & Flaud, J. M. (2016). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 327, 143-146.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.). Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Validation of 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic Acid

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of a successful program. The molecule at the center of our discussion,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of a successful program. The molecule at the center of our discussion, 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid (MW: 183.2 g/mol , Formula: C8H9NO4), presents a unique combination of a strained oxetane ring, a planar oxazole core, and an ionizable carboxylic acid group.[1] This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray diffraction, with a robust, orthogonal spectroscopic approach.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, offering a definitive structural proof.

Experimental Protocol: X-ray Crystallography

A typical workflow for the crystallographic validation of our target molecule would be as follows:

  • Crystallization: The initial and often most challenging step is growing a high-quality single crystal.[3]

    • Solvent Screening: A broad screen of solvents (e.g., ethanol, ethyl acetate, acetonitrile, and mixtures with water) would be performed.

    • Method: Slow evaporation of a saturated solution is a common starting point for obtaining suitable crystals.[4] For instance, dissolving 10-20 mg of the compound in a minimal amount of warm ethanol and allowing the solvent to evaporate slowly over several days can yield diffraction-quality crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are then collected using a diffractometer equipped with a Mo Kα radiation source.[5][6]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the space group. The structure is then solved using direct methods and refined to yield a final structural model.[6][7]

Visualization of the X-ray Crystallography Workflow

X_ray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purified_Compound Purified Compound Crystallization Crystallization (Slow Evaporation) Purified_Compound->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy Purified_Compound Purified Compound NMR_Sample Prepare NMR Sample Purified_Compound->NMR_Sample MS_Sample Prepare MS Sample Purified_Compound->MS_Sample FTIR_Sample Prepare FTIR Sample Purified_Compound->FTIR_Sample NMR_Acquire Acquire 1D & 2D Spectra NMR_Sample->NMR_Acquire NMR_Analyze Assign Signals NMR_Acquire->NMR_Analyze Structure_Confirmation Structural Confirmation NMR_Analyze->Structure_Confirmation MS_Acquire Acquire Mass Spectrum MS_Sample->MS_Acquire MS_Analyze Determine MW & Formula MS_Acquire->MS_Analyze MS_Analyze->Structure_Confirmation FTIR_Acquire Acquire IR Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze Identify Functional Groups FTIR_Acquire->FTIR_Analyze FTIR_Analyze->Structure_Confirmation

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid is a unique molecule combining three distinct chemical motifs: a strained oxetane ring, an aromatic oxazole core, and a carboxylic acid group. While specific toxicological data for this exact molecule may not be publicly available, a rigorous safety protocol can be established by analyzing the potential hazards of these constituent parts. This guide provides the essential safety and logistical framework for handling this compound, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is paramount. The required Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the anticipated chemical reactivity and toxicology derived from the molecule's structure.

  • 1,2-Oxazole-5-carboxylic Acid Moiety : Carboxylic acids, in general, are corrosive or irritants.[1][2] Safety data for analogous structures like 5-Methyl-4-isoxazolecarboxylic acid and 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid classify them as causing skin and serious eye irritation.[3][4] Furthermore, many similar small heterocyclic molecules are designated as harmful if swallowed, inhaled, or in contact with skin.[3][5] Therefore, we must assume this compound is, at a minimum, a significant irritant and potentially harmful through all routes of exposure.

  • Oxetane Ring : The four-membered oxetane ring is a strained ether. While increasingly popular in medicinal chemistry for improving properties like solubility and metabolic stability, its strained nature can make it susceptible to ring-opening under certain conditions, particularly with strong acids.[6][7][8] While the carboxylic acid group on the molecule is not expected to catalyze self-decomposition under normal conditions, this potential reactivity underscores the need for controlled storage and handling, avoiding strong acids or bases unless part of a planned reaction.[8]

  • Overall Profile : As a fine chemical powder of unknown specific toxicity, it should be treated as a potent substance. This includes minimizing the generation of dust and preventing any direct contact with the skin, eyes, or respiratory system.[9][10]

Core PPE and Operational Protocols

A multi-layered approach to PPE is critical. The following recommendations are based on a comprehensive assessment of the risks associated with handling this and structurally related compounds.[11]

Eye and Face Protection
  • Mandatory : Chemical safety goggles that provide a complete seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against fine dusts or splashes.[10]

  • Recommended for High-Risk Operations : When handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., neutralization, dissolution in volatile solvents), a full-face shield should be worn in addition to safety goggles.[11]

Skin and Body Protection
  • Gloves : Nitrile gloves are the standard for incidental contact.[12] It is crucial to double-glove when weighing the compound or preparing solutions. If direct, prolonged contact is possible, or when cleaning a spill, heavier-duty gloves (e.g., neoprene) should be considered.[10] Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[5]

  • Lab Coat : A flame-resistant lab coat with full-length sleeves, buttoned completely, is required.[11] This protects against accidental spills and contamination of personal clothing.

Respiratory Protection
  • Primary Engineering Control : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.[12][13] This is the most critical step in preventing respiratory exposure. Ensure the sash is at the appropriate height and the airflow is verified before starting work.

  • Secondary Protection : In the rare event that a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[14] Fit-testing and proper training are required for respirator use.[15]

PPE Specification Summary Table
Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in sealed container)
Weighing (<1g) Safety GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety GogglesDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
Reaction Workup Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldNeoprene or Butyl GlovesLab CoatNIOSH-Approved Respirator

Procedural Guide: From Vial to Waste

This step-by-step process provides a self-validating workflow designed to minimize exposure at every stage.

Step 1: Preparation and Pre-Handling
  • Designate Area : Cordon off the specific area within the fume hood where the work will take place.

  • Assemble Materials : Before retrieving the compound, ensure all necessary equipment is inside the fume hood: spatulas, weigh paper/boat, vials, solvents, and a dedicated waste container.

  • Verify Engineering Controls : Confirm the fume hood is operational and the airflow is adequate. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Don PPE : Put on all required PPE as specified in the table above before handling the primary container.

Step 2: Handling and Dispensing
  • Container Acclimatization : Allow the compound's container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dispensing Solid : Open the container slowly inside the fume hood. Use a dedicated spatula to carefully dispense the required amount onto weigh paper or into a tared vial. Avoid any actions that could generate dust.

  • Container Closure : Immediately and securely close the primary container after dispensing.

  • Dissolution : If preparing a solution, add the solvent to the solid slowly to avoid splashing. Use a secondary container (e.g., a beaker) to hold the flask or vial during this process.[11]

Step 3: Post-Handling and Cleanup
  • Decontamination : Wipe down the designated work area, spatula, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes in the designated solid waste container.

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and face shield/goggles. Finally, remove the inner pair of gloves.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after the work is complete.[9][12]

Operational and Disposal Plans

Spill Response
  • Small Spill (Solid) : If a small amount of solid is spilled inside the fume hood, gently cover it with an absorbent material. Carefully scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area as described above.

  • Large Spill / Spill Outside Hood : Evacuate the immediate area and alert personnel. Prevent entry to the area. If safe to do so, increase ventilation. Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and respiratory protection.[1]

Waste Disposal
  • Solid Waste : All contaminated materials (gloves, weigh paper, wipes, silica gel) must be placed in a clearly labeled, sealed hazardous waste container.[16]

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous liquid waste container. Segregate chlorinated and non-chlorinated solvents as required by your institution.[17]

  • Neutralization : Do not attempt to neutralize the waste unless it is a validated part of your experimental or institutional disposal protocol.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3]

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid in a laboratory setting.

G prep 1. Preparation - Verify Fume Hood - Assemble Materials - Don Full PPE handle 2. Handling (in Fume Hood) - Weigh Solid Carefully - Prepare Solution - Seal Primary Container prep->handle cleanup 3. Cleanup - Decontaminate Surfaces - Segregate Waste - Doff PPE Correctly handle->cleanup spill Spill Occurs handle->spill wash 4. Final Step Wash Hands Thoroughly cleanup->wash spill_response Spill Response Protocol - Evacuate (if large) - Contain & Clean - Report to EHS spill->spill_response Activate spill_response->cleanup

Caption: High-level workflow for the safe handling of the target compound.

References

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  • BroadPharm. (2016, October 6). Safety Data Sheet: 1-(2-pyridin-3-yl-carbonyloxy-2-methyl-propyl)-3-sulfonatopropyl-imidazolium.
  • Enamine. (n.d.). Safety Data Sheet: 3,3-dimethyl-4-oxooxetane-2-carboxylic acid.
  • Fisher Scientific. (2010, October 26). Safety Data Sheet: Oxazole-4-carboxylic acid, 97%.
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  • Arote, S. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • Tokyo Chemical Industry. (2025, February 4). Safety Data Sheet: 3-Methylisoxazole-5-carboxylic Acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.
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  • MilliporeSigma. (2025, November 4). Safety Data Sheet.
  • BenchChem. (2025, December). In-Depth Technical Guide: Health and Safety Information for 3-Chloro-1,2-oxazole.
  • Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

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  • International Journal of Pharmaceutical research and Applications. (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
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